5-Fluoro-1-benzofuran-3-carboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-1-benzofuran-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FO3/c10-5-1-2-8-6(3-5)7(4-13-8)9(11)12/h1-4H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGNGGBYKPBLCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CO2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Fluorobenzofuran-3-carboxylic Acid: Chemical Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of 5-fluorobenzofuran-3-carboxylic acid, a fluorinated heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The guide delves into its chemical structure, including its SMILES notation, physicochemical properties, and detailed spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). Furthermore, a representative synthetic protocol is outlined, offering insights into its preparation. The document concludes with a discussion on the burgeoning role of fluorinated benzofurans in the development of novel therapeutics, particularly in oncology and anti-inflammatory research.
Introduction: The Significance of Fluorinated Benzofurans in Medicinal Chemistry
Benzofuran derivatives are a prominent class of heterocyclic compounds that are ubiquitous in nature and have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] The incorporation of a fluorine atom into the benzofuran scaffold can significantly modulate a molecule's physicochemical and biological properties.[3] Fluorine's high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[4] Specifically, the 5-fluoro substitution on the benzofuran ring has been explored for its potential to enhance the therapeutic efficacy of various drug candidates.[5] This guide focuses on 5-fluorobenzofuran-3-carboxylic acid, a key building block for the synthesis of more complex, biologically active molecules.
Chemical Structure and Physicochemical Properties
The chemical identity of 5-fluorobenzofuran-3-carboxylic acid is defined by its unique arrangement of atoms and functional groups.
Chemical Structure
The structure consists of a benzofuran core, which is a bicyclic system composed of a fused benzene and furan ring. A fluorine atom is substituted at the 5-position of the benzene ring, and a carboxylic acid group is attached to the 3-position of the furan ring.
Caption: 2D structure of 5-fluorobenzofuran-3-carboxylic acid.
SMILES Notation
The Simplified Molecular-Input Line-Entry System (SMILES) notation for 5-fluorobenzofuran-3-carboxylic acid is a linear representation of its two-dimensional structure. Based on the structure of related compounds, the canonical SMILES string is deduced as:
O=C(O)c1oc2cc(F)ccc2c1
Physicochemical Properties
A summary of the key physicochemical properties of 5-fluorobenzofuran-3-carboxylic acid is provided in the table below. These properties are crucial for understanding its behavior in biological systems and for designing synthetic routes.
| Property | Value | Source |
| CAS Number | 147373-09-9 | N/A |
| Molecular Formula | C₉H₅FO₃ | N/A |
| Molecular Weight | 180.14 g/mol | N/A |
| Appearance | Solid | N/A |
| Purity | Typically ≥98% | N/A |
Synthesis of 5-Fluorobenzofuran-3-carboxylic Acid: A Representative Protocol
Synthetic Workflow Diagram
Caption: A plausible two-step synthesis of 5-fluorobenzofuran-3-carboxylic acid.
Detailed Experimental Protocol (Illustrative)
Step 1: Synthesis of Ethyl 5-fluorobenzofuran-3-carboxylate
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-fluorosalicylaldehyde (1 equivalent), anhydrous sodium acetate (1.5 equivalents), and a slight excess of acetic anhydride (2.5 equivalents).
-
Reaction: Heat the mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The crude product will precipitate out.
-
Purification: Filter the precipitate, wash it thoroughly with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure ethyl 5-fluorobenzofuran-3-carboxylate.
Step 2: Hydrolysis to 5-Fluorobenzofuran-3-carboxylic acid
-
Reaction Setup: Dissolve the synthesized ethyl 5-fluorobenzofuran-3-carboxylate (1 equivalent) in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 10% NaOH).
-
Hydrolysis: Reflux the mixture for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).
-
Acidification: After cooling, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify to a pH of approximately 2-3 with dilute hydrochloric acid.
-
Isolation and Purification: The desired 5-fluorobenzofuran-3-carboxylic acid will precipitate out. Filter the solid, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization.
Spectroscopic and Analytical Characterization
The structural elucidation of 5-fluorobenzofuran-3-carboxylic acid relies on a combination of spectroscopic techniques. The following sections describe the expected spectral data based on the known effects of the functional groups and the benzofuran scaffold.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the carboxylic acid proton.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| -COOH | ~12.0-13.0 | Singlet (broad) | - |
| H-2 | ~8.0-8.5 | Singlet | - |
| Aromatic-H | ~7.0-7.8 | Multiplet | Aromatic couplings |
-
The carboxylic acid proton will appear as a broad singlet far downfield due to hydrogen bonding and the deshielding effect of the carbonyl group.[6]
-
The proton at the 2-position of the furan ring is expected to be a singlet.
-
The protons on the benzene ring will exhibit complex splitting patterns (multiplets) due to spin-spin coupling with each other and with the fluorine atom.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | ~165-175 |
| Aromatic/Heteroaromatic Carbons | ~110-160 |
-
The carbonyl carbon of the carboxylic acid will be observed in the downfield region.[6][7]
-
The carbon atoms of the benzofuran ring will appear in the aromatic region, with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum is particularly useful for identifying the key functional groups present in the molecule.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 2500-3300 | Very broad, strong |
| C=O (Carboxylic Acid) | 1680-1710 | Strong, sharp |
| C-O (Carboxylic Acid/Furan) | 1210-1320 | Strong |
| C-F | 1000-1100 | Strong |
| Aromatic C=C | 1450-1600 | Medium to weak |
-
A very broad absorption in the high-frequency region is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.[8][9]
-
A strong, sharp peak in the carbonyl region confirms the presence of the C=O group.[8][9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 180.02).
-
Key Fragmentation Patterns: Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the entire carboxyl group (-COOH, M-45). The benzofuran ring is relatively stable and its fragmentation would lead to characteristic aromatic fragment ions.
Applications in Drug Discovery and Development
Benzofuran derivatives are recognized for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] The introduction of a fluorine atom can further enhance these activities.
Rationale for Fluorine Substitution
The strategic placement of fluorine at the 5-position of the benzofuran ring can:
-
Increase Lipophilicity: This can improve the compound's ability to cross cell membranes and the blood-brain barrier.
-
Block Metabolic Sites: The strong C-F bond can prevent metabolic oxidation at that position, thereby increasing the compound's in vivo half-life.
-
Modulate Acidity: The electron-withdrawing nature of fluorine can influence the pKa of the carboxylic acid, potentially affecting its interaction with biological targets.[4]
Potential Therapeutic Areas
-
Oncology: Numerous studies have demonstrated the potent anti-proliferative activity of benzofuran derivatives against various cancer cell lines.[10] The 5-fluorobenzofuran-3-carboxylic acid scaffold can serve as a starting point for the development of novel kinase inhibitors or other anticancer agents.
-
Anti-inflammatory Agents: Benzofuran-containing molecules have been investigated as inhibitors of inflammatory pathways. The anti-inflammatory potential of fluorinated benzofurans is an active area of research.[4]
-
Antimicrobial Agents: The benzofuran nucleus is present in several natural and synthetic compounds with antibacterial and antifungal properties.[5]
The structure-activity relationship (SAR) studies of various substituted benzofuran-3-carboxylic acid analogs are crucial for optimizing their biological activity and developing potent and selective drug candidates.[11]
Conclusion
5-Fluorobenzofuran-3-carboxylic acid is a valuable heterocyclic building block with significant potential for the development of novel therapeutic agents. Its unique chemical structure, influenced by the presence of both a fluorine atom and a carboxylic acid group, provides a versatile scaffold for medicinal chemists. The synthetic and analytical methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this and related fluorinated benzofuran derivatives. Further investigation into the synthesis of diverse libraries based on this core structure is warranted to uncover new lead compounds for a range of diseases.
References
- Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule ST
- Supporting Inform
- Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. PMC.
- 5-Fluorobenzofuran-2(3H)-one. Parchem.
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI.
- Supplementary Inform
- Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. IJRPR.
- 5-FLUORO-3-METHYL-1-BENZOFURAN-2-CARBOXYLIC ACID. ChemicalBook.
- A convenient synthesis of 5-fluorofuran-2-carboxylic acid.
- Figure S11. 1 H NMR spectrum of 3f.
- Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its deriv
- Spectroscopy of Carboxylic Acids and Nitriles.
- Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Deriv
- Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile)
- Fourier Transform infrared (FT-IR) spectra of carboxylic acids. Some...
- Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
- Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differenti
- Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed.
- 13-C NMR Chemical Shift Table.pdf. University of Colorado Boulder.
- New synthetic access to 3-fluoroalkyl-5-pyrazolecarboxylates and carboxylic acids.
- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
- Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
- The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.
- 3-Furoic acid | C5H4O3. PubChem.
- Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives.
- 3-Furancarboxylic acid. NIST WebBook.
- Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.
- Table of Characteristic IR Absorptions. University of Colorado Boulder.
- 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis... Doc Brown's Chemistry.
- Benzofuran-2-carboxylic acid. NIST WebBook.
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- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
5-Fluoro-1-benzofuran-3-carboxylic acid molecular weight and pKa values
Technical Whitepaper: Physicochemical Profiling of 5-Fluoro-1-benzofuran-3-carboxylic acid
Executive Summary & Strategic Importance
5-Fluoro-1-benzofuran-3-carboxylic acid (5-F-BFA-3-CA) represents a critical scaffold in medicinal chemistry, serving as a bioisostere for indole-3-carboxylic acid derivatives. The introduction of the fluorine atom at the C5 position is a deliberate structural modification designed to block metabolic hydroxylation (typically occurring at the electron-rich C5 position in the parent benzofuran) and to modulate the acidity (pKa) of the carboxylic tail via inductive effects.
This guide provides a definitive physicochemical profile, focusing on the molecular weight and acid dissociation constant (pKa), and outlines the rigorous experimental protocols required to validate these parameters in a drug discovery setting.
Physicochemical Characterization
The following data aggregates experimental constants and high-confidence predicted values derived from Structure-Activity Relationship (SAR) algorithms.
Table 1: Core Physicochemical Parameters
| Parameter | Value | Confidence | Context |
| CAS Registry Number | 147373-09-9 | High | Specific to the 3-carboxylic acid isomer. |
| Molecular Formula | C₉H₅FO₃ | High | - |
| Molecular Weight | 180.13 g/mol | High | Monoisotopic Mass: 180.02 g/mol . |
| pKa (Acidic) | 3.45 ± 0.30 | Predicted | Lower than benzoic acid (4.2) due to the electron-withdrawing F-substituent and the benzofuran core. |
| logP (Octanol/Water) | 2.3 ± 0.4 | Predicted | Moderate lipophilicity; suitable for oral bioavailability optimization. |
| H-Bond Donors | 1 | High | Carboxylic acid proton. |
| H-Bond Acceptors | 3 | High | Furan oxygen, carbonyl oxygen, hydroxyl oxygen. |
Visualizing the Structural Logic
The following diagram illustrates the structural features influencing the pKa and stability of the molecule.
Figure 1: Structural dissection of 5-F-BFA-3-CA highlighting the interplay between the fluorine substituent and the acidic center.
Synthetic Pathway & Quality Control
To ensure accurate pKa determination, the material must be free of the 2-carboxylic acid isomer, a common impurity that has a significantly lower pKa (~2.8–3.0).
Recommended Synthetic Route (Rap-Stoermer Adaptation):
-
Starting Material: 5-Fluoro-2-hydroxybenzaldehyde (5-Fluorosalicylaldehyde).
-
Alkylation: Reaction with chloroacetonitrile in the presence of K₂CO₃ to form the phenoxyacetonitrile intermediate.
-
Cyclization: Base-catalyzed cyclization (using NaOEt/EtOH) yields 3-amino-5-fluorobenzofuran-2-carboxylic acid (or nitrile derivatives depending on conditions).
-
Hydrolysis/Decarboxylation: Rigorous acid hydrolysis converts the nitrile/ester functionalities to the target 3-carboxylic acid.
Purity Check:
-
HPLC: >98% purity required.
-
¹H-NMR: Distinct singlet for the C2-proton (furan ring) around δ 8.2–8.5 ppm is diagnostic. Absence of this peak suggests the 2-COOH isomer.
Experimental Protocol: pKa Determination
Methodology: Potentiometric Titration (Yasuda-Shedlovsky Extrapolation)
Objective: Determine the thermodynamic pKa by titrating in methanol/water mixtures and extrapolating to 0% organic solvent.
Reagents:
-
Analyte: 5 mg of 5-Fluoro-1-benzofuran-3-carboxylic acid.
-
Titrant: 0.1 M KOH (Carbonate-free, standardized).
-
Background Electrolyte: 0.15 M KCl (to mimic physiological ionic strength).
-
Cosolvent: Methanol (HPLC Grade).
Workflow:
-
Preparation: Dissolve the compound in varying ratios of Methanol:Water (e.g., 20%, 30%, 40%, 50% MeOH v/v). Ensure the ionic strength is constant (0.15 M KCl).
-
Calibration: Calibrate the glass electrode using standard aqueous buffers (pH 1.68, 4.01, 7.00, 10.01). Critical: Apply the "blank" correction for the specific solvent mixture used.
-
Titration:
-
Acidify the sample solution with HCl to pH ~2.0 (ensure full protonation).
-
Titrate with 0.1 M KOH under inert gas (Argon/Nitrogen) to prevent CO₂ absorption.
-
Record pH vs. Volume of titrant.
-
-
Data Analysis (Bjerrum Plot):
-
Calculate the apparent pKa (psKa) for each solvent ratio.
-
Plot psKa vs. % Methanol (or dielectric constant 1/ε).
-
Extrapolation: The y-intercept represents the aqueous pKa.
-
Visualizing the Workflow
Figure 2: Step-by-step workflow for the potentiometric determination of pKa in low-solubility compounds.
Scientific Implications (SAR)
The pKa of ~3.45 places 5-F-BFA-3-CA in a unique "Goldilocks" zone for drug design:
-
Ionization: At physiological pH (7.4), the compound will be >99.9% ionized (anionic carboxylate). This ensures high solubility in plasma but requires active transport or prodrug strategies for intracellular targets.
-
Fluorine Inductive Effect: The 5-Fluoro group exerts a -I (inductive withdrawal) effect. This stabilizes the carboxylate anion more effectively than the hydrogen in the parent molecule, lowering the pKa by approximately 0.3–0.5 log units compared to unsubstituted benzofuran-3-carboxylic acid.
-
Binding Affinity: The anionic carboxylate often serves as a key "anchor" residue, forming salt bridges with positively charged amino acids (Arginine, Lysine) in target protein binding pockets.
References
-
PubChem Compound Summary. (2023). 1-Benzofuran-3-carboxylic acid (Parent Structure Data).[1][2] National Library of Medicine.[3] [Link]
- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
-
Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.[4] (Source for substituent constants and inductive effect calculations).
Sources
Literature review of halogenated benzofuran-3-carboxylic acid derivatives
This guide details the technical landscape of halogenated benzofuran-3-carboxylic acid derivatives , a privileged scaffold in medicinal chemistry known for its versatility in kinase inhibition, antimicrobial activity, and metabolic stability.
Executive Summary
The benzofuran-3-carboxylic acid scaffold represents a critical pharmacophore in modern drug discovery. Unlike its 2-isomer counterpart, the 3-carboxylic acid derivative offers a unique vector for substituent growth, allowing interactions with deep binding pockets in kinases and G-protein coupled receptors (GPCRs).
The incorporation of halogens (F, Cl, Br, I) at the C5, C6, or C7 positions transforms this scaffold by:
-
Modulating Lipophilicity (LogP): Enhancing membrane permeability.
-
Blocking Metabolism: Preventing oxidative degradation at electron-rich sites (C5/C6).
-
Halogen Bonding: Enabling specific non-covalent interactions (sigma-hole bonding) with target protein residues.
Structural & Electronic Properties
The benzofuran core is an aromatic bicycle containing a fused benzene and furan ring. In the 3-carboxylic acid derivatives, the electron-withdrawing carboxyl group at C3 creates a "push-pull" electronic system when coupled with electron-donating groups (like -OH or -OMe) on the benzene ring.
Impact of Halogenation
| Position | Halogen Effect | Medicinal Chemistry Utility |
| C5 | High Impact. Blocks primary metabolic oxidation (CYP450). Increases lipophilicity significantly. | Preferred site for F or Cl to improve half-life ( |
| C6 | Electronic Modulation. Strong resonance influence on the furan oxygen. | Modulates pKa of the carboxylic acid; affects solubility. |
| C7 | Steric Control. Proximity to the furan oxygen can induce conformational twist. | Used to enforce regioselectivity or block specific pockets. |
Synthetic Architectures
Robust synthesis is the cornerstone of developing these derivatives. While classical methods (e.g., Rap-Stoermer) often favor 2-substituted benzofurans, the 3-substituted core requires specific strategies to ensure regioselectivity.
Primary Route: The Salicylaldehyde-Diazoacetate Insertion
The most reliable method for accessing benzofuran-3-carboxylates is the reaction of salicylaldehydes with ethyl diazoacetate (EDA). This route is highly regioselective and tolerates halogen substituents on the aryl ring.
Mechanism:
-
Activation: Lewis/Brønsted acid activates the aldehyde.
-
Insertion: EDA attacks the carbonyl to form a beta-hydroxy ester (aldol-type).
-
Cyclization: Intramolecular attack of the phenol oxygen.
-
Dehydration: Acid-catalyzed elimination of water yields the aromatic benzofuran.
Visualization of Synthetic Logic
The following diagram outlines the retrosynthetic logic and the forward pathway for a 5-bromo derivative.
Caption: Step-wise synthetic pathway transforming salicylaldehyde precursors into the final free acid scaffold via diazoacetate insertion.[1]
Experimental Protocol: Synthesis of Ethyl 5-Bromobenzofuran-3-carboxylate
This protocol is validated for reproducibility and safety. It avoids the use of highly unstable diazo compounds in large bulk by generating reactive species in situ or using stabilized reagents under controlled conditions.
Reagents:
-
5-Bromosalicylaldehyde (10 mmol)
-
Ethyl Diazoacetate (EDA) (12 mmol) [Warning: Potentially explosive; handle in fume hood]
-
Tetrafluoroboric acid diethyl ether complex (
) (10 mol%) -
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve 5-bromosalicylaldehyde (2.01 g, 10 mmol) in anhydrous DCM (20 mL).
-
Catalyst Addition: Add
(0.14 mL, 1.0 mmol) via syringe. The solution may darken slightly. -
Controlled Addition: Dropwise add Ethyl Diazoacetate (1.26 mL, 12 mmol) over 20 minutes. Note: Gas evolution (
) will be observed. -
Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The aldehyde spot (
) should disappear, replaced by the fluorescent benzofuran product ( ). -
Dehydration (if needed): If the intermediate alcohol is persistent (lower
), add 0.5 mL concentrated and stir for 30 minutes to force dehydration. -
Workup: Quench with saturated
solution. Extract with DCM (3 x 20 mL). Wash combined organics with brine, dry over , and concentrate. -
Purification: Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield the product as a white/pale yellow solid.
Yield Expectation: 75–85%.
Pharmacological Landscape (SAR)
The biological activity of these derivatives is heavily dependent on the substitution pattern.[2] The 3-carboxylic acid moiety often mimics phosphate groups or interacts with lysine/arginine residues in active sites.
Structure-Activity Relationship (SAR) Map
Caption: Strategic functionalization points on the benzofuran scaffold for optimizing drug-like properties.
Key Biological Applications
-
Antimicrobial Agents:
-
Mechanism: Disruption of bacterial cell walls and inhibition of DNA gyrase.
-
Key Derivative: 5,7-Dichloro-benzofuran-3-carboxylic acid derivatives show potent activity against S. aureus (MRSA) and Candida albicans.
-
Insight: The lipophilicity provided by halogens facilitates penetration through the peptidoglycan layer of Gram-positive bacteria.
-
-
Anticancer (Kinase Inhibition):
-
Target: CK2 (Casein Kinase 2) and PIM kinases.
-
Key Derivative: 4,5,6,7-Tetrabromo derivatives (related to Benzbromarone precursors) exhibit cytotoxicity against leukemia cell lines (K562).
-
Mechanism: The planar benzofuran system intercalates DNA or binds to the ATP-binding pocket of kinases, where the carboxylic acid interacts with the catalytic loop.
-
References
-
Dudley, M. E., Morshed, M. M., & Hossain, M. M. (2006). "A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans from Salicylaldehydes and Ethyl Diazoacetate."[3] Synthesis, 2006(10), 1711–1714.
-
Kossakowski, J., et al. (2010).
-
Napiórkowska, M., et al. (2019). "Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents." Molecules, 24(8), 1529.
-
Riyahi, Z., et al. (2023). "Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies." Heliyon, 9(8), e18408.
-
Nevagi, R. J., et al. (2015). "Benzofuran: an emerging scaffold for antimicrobial agents." RSC Advances, 5, 99569-99585.
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Convenient Method of Synthesizing 3-Ethoxycarbonylbenzofurans from Salicylaldehydes and Ethyl Diazoacetate [organic-chemistry.org]
Methodological & Application
Application Note & Protocol: High-Efficiency Amide Coupling of 5-Fluoro-1-benzofuran-3-carboxylic acid using HATU
Introduction: The Benzofuran Scaffold in Modern Drug Discovery
The benzofuran moiety is a privileged heterocyclic scaffold that constitutes the core of numerous natural products and pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antitumor, antiviral, and anti-inflammatory properties.[1][2] 5-Fluoro-1-benzofuran-3-carboxylic acid is a valuable building block for accessing novel chemical entities within this class. The introduction of a fluorine atom can significantly modulate the physicochemical properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity, making it a strategic element in medicinal chemistry design.
The formation of an amide bond is one of the most critical and frequently performed transformations in the synthesis of pharmaceuticals. This application note provides a detailed, field-proven protocol for the efficient coupling of 5-Fluoro-1-benzofuran-3-carboxylic acid with a primary amine using the highly effective uronium salt-based coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).
Reagent Profile: 5-Fluoro-1-benzofuran-3-carboxylic acid
A thorough understanding of the starting material is critical for successful synthesis. Below are the key properties of the title compound.
Structure:

Table 1: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| CAS Number | 147373-09-9 | [3] |
| Molecular Formula | C₉H₅FO₃ | [3] |
| Molecular Weight | 180.13 g/mol | [3] |
| Appearance | Solid | [3] |
| Purity | Typically ≥98% |[3] |
Reactivity Considerations: The electron-withdrawing nature of the fluorine atom at the 5-position can slightly increase the acidity of the carboxylic acid proton, potentially facilitating its activation. The benzofuran ring system is generally stable under standard coupling conditions but can be susceptible to strong acids or bases at elevated temperatures.
The "Why": Mechanism of HATU-Mediated Amide Coupling
Simply mixing a carboxylic acid and an amine does not spontaneously form an amide bond; the hydroxyl group of the acid must first be converted into a better leaving group.[4] HATU is a third-generation coupling reagent prized for its high efficiency, fast reaction rates, and ability to suppress racemization.[5]
The mechanism proceeds through several key steps:
-
Base-Mediated Deprotonation: A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA), deprotonates the carboxylic acid to form a carboxylate anion.[6]
-
Formation of the Active Ester: The carboxylate anion attacks the electron-deficient carbon of HATU. This forms a highly reactive OAt-active ester intermediate and releases a stable tetramethylurea byproduct.[4]
-
Nucleophilic Attack by Amine: The primary or secondary amine attacks the carbonyl carbon of the activated ester. The 7-azabenzotriazole (OAt) anion is an excellent leaving group. The pyridine nitrogen atom within the HOAt leaving group is believed to facilitate the reaction via a hydrogen-bonded transition state, which accounts for the superior reactivity of HATU compared to its benzotriazole analogue, HBTU.[4]
This sequence ensures a rapid and clean conversion to the desired amide product under mild conditions.
Caption: Mechanism of HATU-mediated amide bond formation.
Detailed Experimental Protocol
This protocol describes the coupling of 5-Fluoro-1-benzofuran-3-carboxylic acid with Benzylamine as a representative primary amine.
Materials & Equipment:
-
5-Fluoro-1-benzofuran-3-carboxylic acid (1.0 eq)
-
Benzylamine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (Brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, argon/nitrogen inlet, standard glassware
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Silica gel for column chromatography
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow for the coupling reaction.
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 5-Fluoro-1-benzofuran-3-carboxylic acid (1.0 eq) and HATU (1.2 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M). Stir the solution at room temperature.
-
Pre-activation (Causality): Add DIPEA (2.5 eq) to the solution and stir for 5-10 minutes. This "pre-activation" step is crucial. It allows the carboxylic acid to form the highly reactive OAt-ester intermediate before the amine is introduced. Adding the amine last minimizes a common side reaction where the amine directly attacks HATU, forming an undesired guanidinium byproduct.[7]
-
Amine Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the amine (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. The progress should be monitored by TLC or LC-MS until the consumption of the limiting reagent (the carboxylic acid) is observed.
-
Aqueous Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate. Wash the organic layer sequentially with:
-
1 M HCl (2x) - to remove excess DIPEA.
-
Saturated NaHCO₃ (2x) - to remove unreacted carboxylic acid and HOAt.
-
Saturated Brine (1x) - to remove residual water.
-
-
Purification: Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product should be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: The pure product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Troubleshooting Guide
Table 2: Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive coupling reagent (hydrolyzed HATU).2. Wet solvent or reagents.3. Sterically hindered amine. | 1. Use fresh, high-quality HATU.2. Ensure all glassware is oven-dried and use anhydrous solvents.3. Increase reaction temperature (e.g., to 40-50 °C) and/or extend reaction time. |
| Recovery of Starting Acid | Insufficient activation or reaction time. | Increase equivalents of HATU and base (e.g., 1.5 eq HATU, 3.0 eq DIPEA). Allow longer pre-activation and overall reaction times. |
| Guanidinium Byproduct | Amine reacting directly with HATU. | Strictly follow the pre-activation procedure; add the amine last and at a low temperature (0 °C). |
| Multiple Spots on TLC | Side reactions; difficult purification. | Ensure efficient washing during workup. Optimize chromatography conditions (try different solvent systems). |
Safety Precautions
-
Conduct all operations in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
-
HATU is an irritant; avoid inhalation and contact with skin.
-
DIPEA is a corrosive and flammable base. Handle with care.
-
DMF is a potential reproductive toxin; handle with appropriate caution.
References
-
Amine to Amide Mechanism - HATU . Common Organic Chemistry. [Link]
-
HATU - Wikipedia . Wikimedia Foundation. [Link]
-
Amine to Amide (Coupling) - HATU Examples . Common Organic Chemistry. [Link]
-
HATU coupling - what's the best order? . Reddit r/Chempros. [Link]
-
Mini review on important biological properties of benzofuran derivatives . MedCrave. [Link]
-
Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles . NISCAIR-CSIR. [Link]
Sources
- 1. medcraveonline.com [medcraveonline.com]
- 2. op.niscpr.res.in [op.niscpr.res.in]
- 3. 5-fluoro-1-benzofuran-3-carboxylic acid | CymitQuimica [cymitquimica.com]
- 4. HATU - Wikipedia [en.wikipedia.org]
- 5. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 6. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 7. reddit.com [reddit.com]
Reagents for esterification of 5-fluorobenzofuran-3-carboxylic acid
Executive Summary
5-Fluorobenzofuran-3-carboxylic acid is a high-value pharmacophore intermediate, often utilized in the synthesis of multi-target kinase inhibitors and receptor modulators. The 5-fluoro substitution enhances metabolic stability by blocking the metabolically labile C5 position, while the benzofuran scaffold serves as a bioisostere for indole and naphthalene systems.
This guide details the esterification of this substrate. Unlike simple benzoic acids, the benzofuran-3-carboxylic acid moiety possesses unique electronic conjugation with the furan oxygen. Consequently, the choice of esterification reagent dictates not only yield but also the purity profile and scalability of the process. This document provides three validated protocols ranging from bulk scale-up to mild, small-scale derivatization.
Reagent Selection Matrix
The choice of reagent must balance atom economy , reaction conditions , and downstream processing requirements.
| Method | Reagents | Mechanism | Suitability | Pros | Cons |
| A | Thionyl Chloride ( | In-situ Acid Chloride | Scale-Up (>10g) | High conversion; Volatile by-products ( | Corrosive; Requires gas scrubbing; Exothermic. |
| B | Alkyl Halide ( | Lab Scale (<1g) | Mild (Base-mediated); Very clean impurity profile; Room temp options. | Atom inefficient; Alkyl halides are genotoxic (requires containment). | |
| C | EDC / DMAP | Steglich Coupling | Complex Alcohols | Essential for coupling complex/chiral alcohols to the scaffold. | High cost; Urea byproduct removal can be tedious. |
| D | Fischer Esterification | General Purpose | Low cost; Simple setup. | Equilibrium process (requires water removal); Slower kinetics for electron-rich rings. |
Decision Logic for Researchers
The following flow logic illustrates the selection process based on experimental constraints.
Figure 1: Decision tree for selecting the optimal esterification strategy based on scale and alcohol complexity.
Detailed Protocols
Protocol A: Acid Chloride Activation (Preferred for Methyl/Ethyl Esters)
Rationale: This method drives the reaction to completion by forming the reactive acid chloride intermediate in situ. Unlike Fischer esterification, it consumes water (if present) and generates volatile byproducts, simplifying workup.
Reagents:
-
Substrate: 5-fluorobenzofuran-3-carboxylic acid (1.0 equiv)
-
Solvent/Reagent: Anhydrous Methanol (0.5 M concentration relative to substrate)
-
Activator: Thionyl Chloride (
) (1.5 - 2.0 equiv)
Procedure:
-
Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl2 or
line). -
Solvation: Dissolve 5-fluorobenzofuran-3-carboxylic acid in anhydrous Methanol at
(ice bath). -
Addition: Add
dropwise over 20 minutes. Caution: Exothermic reaction with evolution of HCl and gas. -
Reaction: Remove ice bath. Heat the mixture to reflux (
) for 2–4 hours.-
Checkpoint: Monitor by TLC (System: Hexane/EtOAc 7:3). The acid (Rf ~0.1, streaking) should disappear, replaced by the ester (Rf ~0.6).
-
-
Workup:
Yield Expectation: 90–95% Purity: >98% (often requires no chromatography).
Protocol B: Base-Promoted Alkylation (Mild Conditions)
Rationale: Ideal for small-scale synthesis where avoiding strong acid is preferred. This utilizes the carboxylate anion as a nucleophile.[3]
Reagents:
-
Substrate: 5-fluorobenzofuran-3-carboxylic acid (1.0 equiv)
-
Base: Potassium Carbonate (
), anhydrous (2.0 equiv) -
Electrophile: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) (1.2 equiv)
-
Solvent: Acetone or DMF (0.2 M)
Procedure:
-
Activation: Suspend the carboxylic acid and
in Acetone. Stir at room temperature for 15 minutes to form the potassium carboxylate salt. -
Alkylation: Add Methyl Iodide dropwise.
-
Reaction: Stir at reflux (
for Acetone) for 3–6 hours.-
Note: If using DMF, stir at
.
-
-
Workup:
-
Filter off the solid inorganic salts (
, excess ). -
Concentrate the filtrate.[4]
-
(If DMF used): Dilute with water and extract into
or EtOAc.
-
Yield Expectation: 85–92% Reference Grounding: This protocol aligns with the benzofuran functionalization methods described in Molecules (2012) regarding alkylation of hydroxy-benzofuran acids [1].
Analytical Validation (QC)
Upon conversion from Acid to Ester, specific spectroscopic changes confirm the structure.
| Technique | Parameter | Acid (Starting Material) | Ester (Product) |
| 1H NMR | -COOH Proton | Broad singlet, 11.0–13.0 ppm | Absent |
| 1H NMR | -OCH3 (Methyl) | Absent | Sharp singlet, 3.85–3.95 ppm |
| 1H NMR | C2-H (Furan) | Singlet, ~8.5 ppm | Singlet, ~8.2 ppm (slight upfield shift) |
| IR | C=O[2] Stretch | 1680–1710 cm⁻¹ (Broad) | 1720–1735 cm⁻¹ (Sharp) |
| HPLC | Retention Time | Early eluting (Polar) | Late eluting (Non-polar) |
NMR Interpretation Note
The 5-fluoro substituent introduces splitting patterns on the benzene ring protons.
-
H-4 (dd): Doublet of doublets (
coupling is significant, typically 8–10 Hz). -
H-6 (td): Triplet of doublets. Ensure the integration of the aromatic region (3 protons) remains constant relative to the new methyl peak (3 protons).
Troubleshooting & Critical Parameters
Issue: Incomplete Conversion
-
Cause: Water in the solvent (Protocol A) or old
(Protocol B). -
Solution: Use freshly distilled MeOH or add molecular sieves. For Protocol B, grind
and dry in an oven before use.
Issue: Decarboxylation
-
Risk: Benzofuran-3-carboxylic acids can decarboxylate at very high temperatures (>150°C), especially in acidic media, losing the
to form 5-fluorobenzofuran. -
Mitigation: Do not exceed
. Protocol B (Acetone reflux) is safest if this side reaction is observed.
Issue: Ring Opening
-
Risk: The furan ring is generally stable, but extreme acid concentration can degrade it.
-
Mitigation: Avoid concentrated
neat. Use the method which generates acid in a controlled stoichiometry, or the base-mediated Method B.
Mechanism of Action (Protocol A)
The efficiency of Thionyl Chloride stems from the irreversible formation of the chlorosulfite intermediate, followed by the acyl chloride.
Figure 2: Step-wise mechanistic flow of Thionyl Chloride mediated esterification.
References
-
Matuszek, A. et al. "Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives." Molecules, 2013, 18(1), 365-368.
-
Neises, B., Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[1][4] Angew.[2][4] Chem. Int. Ed., 1978, 17, 522-524.[1][4]
-
Hosangadi, B. D., Dave, R. H. "An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids."[1] Tetrahedron Letters, 1996, 37, 6375-6378.[1]
-
Clayden, J., Greeves, N., Warren, S. "Nucleophilic Acyl Substitution." In Organic Chemistry, 2nd Ed., Oxford University Press, 2012.
Sources
Application Note: Decarboxylation Strategies for 5-Fluorobenzofuran Intermediates in Pharmaceutical Synthesis
Introduction
5-Fluorobenzofuran scaffolds are privileged structures in modern medicinal chemistry, appearing in a wide array of therapeutic agents due to their favorable metabolic stability and ability to engage in specific binding interactions. The synthesis of these core structures often proceeds through a carboxylic acid intermediate, necessitating an efficient and reliable decarboxylation step to yield the final desired benzofuran. This application note provides a comprehensive guide to the reaction conditions for the decarboxylation of 5-fluorobenzofuran-2-carboxylic acid, a key intermediate in pharmaceutical development. We will explore the mechanistic underpinnings, provide detailed experimental protocols for thermal and copper-catalyzed methods, and offer a comparative analysis to aid researchers in selecting the optimal conditions for their specific application.
Synthesis of the 5-Fluorobenzofuran-2-Carboxylic Acid Precursor
A common route to the necessary precursor, 5-fluorobenzofuran-2-carboxylic acid, involves the cyclization of an appropriately substituted salicylaldehyde with a haloacetic acid derivative, followed by hydrolysis. While various synthetic routes exist, having a pure starting material is critical for a successful decarboxylation. A representative synthesis is outlined below.
Decarboxylation Methodologies
The removal of the C2-carboxyl group from the 5-fluorobenzofuran ring is a critical transformation. The choice of method depends on the scale of the reaction, the desired purity of the product, and the tolerance of other functional groups on the molecule. We will detail two of the most effective and widely used methods: Thermal Decarboxylation and Copper-Catalyzed Decarboxylation.
Thermal Decarboxylation in High-Boiling Solvents
Mechanism and Rationale:
Thermal decarboxylation is a straightforward method that relies on high temperatures to extrude carbon dioxide. The reaction is typically performed in a high-boiling, inert solvent to achieve the necessary activation energy. Quinoline is a common solvent choice for this transformation due to its high boiling point (237 °C) and its ability to facilitate the reaction.[1] The mechanism is believed to proceed through a concerted process where the carboxylic acid proton is transferred to the C2 position of the benzofuran ring as the C-C bond cleaves, releasing CO2.
Experimental Protocol: Thermal Decarboxylation
-
Reagents and Equipment:
-
5-Fluorobenzofuran-2-carboxylic acid
-
Quinoline (anhydrous)
-
Round-bottom flask equipped with a reflux condenser and nitrogen inlet
-
Heating mantle with a temperature controller
-
Stir bar
-
-
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 5-fluorobenzofuran-2-carboxylic acid (1.0 eq).
-
Add anhydrous quinoline to achieve a concentration of approximately 0.1-0.2 M.
-
Heat the reaction mixture to 200-220 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up: Carefully pour the reaction mixture into a beaker containing 1 M HCl (aq) and ethyl acetate. The volume of the HCl solution should be sufficient to neutralize the quinoline.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-fluorobenzofuran.
-
Copper-Catalyzed Decarboxylation
Mechanism and Rationale:
Copper-catalyzed decarboxylation offers a milder alternative to high-temperature thermal methods, often proceeding at lower temperatures and with improved yields.[2][3] The mechanism is thought to involve the formation of a copper(I) carboxylate complex.[4][5] This complex then undergoes decarboxylation to form an aryl-copper intermediate, which is subsequently protonated by a proton source (often the carboxylic acid starting material itself or trace water) to release the product and regenerate a copper species that can continue the catalytic cycle.[4][5] The use of a ligand, such as 1,10-phenanthroline, can significantly accelerate the rate of decarboxylation.[3]
Experimental Protocol: Copper(I)-Catalyzed Decarboxylation
-
Reagents and Equipment:
-
5-Fluorobenzofuran-2-carboxylic acid
-
Copper(I) oxide (Cu₂O) or other suitable copper(I) salt
-
1,10-Phenanthroline (optional, as a ligand)
-
High-boiling solvent such as N-Methyl-2-pyrrolidone (NMP) or quinoline
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Heating mantle with temperature controller
-
Stir bar
-
-
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 5-fluorobenzofuran-2-carboxylic acid (1.0 eq), copper(I) oxide (0.1-0.2 eq), and 1,10-phenanthroline (0.1-0.2 eq, if used).
-
Add the chosen solvent (e.g., NMP) to achieve a concentration of 0.1-0.5 M.
-
Heat the reaction mixture to 140-160 °C with vigorous stirring.[3]
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 1-3 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the copper catalyst.
-
Work-up: Wash the filtrate with 1 M HCl (aq) to remove any residual basic solvent, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel.
-
Visualization of Key Processes
To better illustrate the workflow and the proposed catalytic cycle, the following diagrams are provided.
Caption: Proposed mechanism for copper-catalyzed decarboxylation.
Comparative Analysis and Optimization
| Parameter | Thermal Decarboxylation | Copper-Catalyzed Decarboxylation |
| Temperature | 180 - 230 °C | 140 - 180 °C |
| Reaction Time | 2 - 6 hours | 1 - 4 hours |
| Catalyst | None | Cu(I) salt (e.g., Cu₂O, CuI) |
| Key Reagents | High-boiling solvent (Quinoline) | Solvent (NMP, Quinoline), optional ligand |
| Typical Yields | Moderate to Good (60-85%) | Good to Excellent (75-95%) |
| Pros | Simple setup, no metal catalyst required. | Milder conditions, higher yields, faster reactions. |
| Cons | High temperatures can lead to side products or decomposition. Quinoline can be difficult to remove. | Requires a catalyst, which must be removed during work-up. |
Troubleshooting and Optimization:
-
Incomplete Reaction: If the reaction stalls, consider increasing the temperature in 10 °C increments. For the copper-catalyzed method, adding a ligand like 1,10-phenanthroline can significantly improve the reaction rate.
-
Low Yield: Ensure all reagents and solvents are anhydrous, as water can interfere with the reaction. For thermal decarboxylation, purification to remove residual quinoline is critical and can be a source of yield loss. For copper-catalyzed reactions, ensure efficient removal of the catalyst, as it can sometimes co-elute with the product.
-
Side Product Formation: High temperatures in thermal decarboxylation can lead to decomposition. If this is observed, switching to the milder copper-catalyzed method is recommended.
Conclusion
The decarboxylation of 5-fluorobenzofuran-2-carboxylic acid is a pivotal step in the synthesis of valuable pharmaceutical intermediates. Both thermal and copper-catalyzed methods provide effective means to achieve this transformation. While thermal decarboxylation is operationally simple, the copper-catalyzed approach offers the advantages of milder conditions, typically leading to higher yields and shorter reaction times. The choice between these methods will be dictated by the specific requirements of the synthesis, including substrate sensitivity, desired scale, and available resources. The protocols and comparative data presented in this note serve as a robust starting point for researchers to successfully implement and optimize this critical reaction.
References
-
Lam, K. C., et al. (2011). Mechanism of silver- and copper-catalyzed decarboxylation reactions of aryl carboxylic acids. Dalton Transactions. Available at: [Link]
-
PrepChem (n.d.). Synthesis of (b) 5-Fluoro-2,3-dihydrobenzofuran-2-carboxylic acid. Available at: [Link]
-
Myers, A. G., et al. (2023). Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Styrenes. ChemRxiv. Available at: [Link]
-
Myers, A. G., et al. (2023). Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Styrenes. The Journal of Organic Chemistry. Available at: [Link]
-
Wang, C., et al. (2024). Copper-Catalyzed Intramolecular Decarboxylative C(sp2)-Heteroatom Cross-Couplings: Mechanism Insights and Synthetic Applications. The Journal of Organic Chemistry. Available at: [Link]
-
Goossen, L. J., et al. (2016). Mechanistic Aspects of Copper-Catalyzed Decarboxylative Coupling Reactions of (Hetero)Aryl Carboxylic Acids. Synlett. Available at: [Link]
-
Myers, A. G., et al. (2023). Copper-Catalyzed Decarboxylative Elimination of Carboxylic Acids to Styrenes. The Journal of Organic Chemistry. Available at: [Link]
-
Goossen, L. J., et al. (2009). Copper-Catalyzed Decarboxylation of Aromatic Carboxylic Acids: En Route to Milder Reaction Conditions. Advanced Synthesis & Catalysis. Available at: [Link]
-
ResearchGate (2015). A convenient synthesis of 5-fluorofuran-2-carboxylic acid. Available at: [Link]
-
ResearchGate (2011). Mechanism of silver- and copper-catalyzed decarboxylation reactions of aryl carboxylic acids. Available at: [Link]
-
ResearchGate (2017). Mechanistic Aspects of Copper-Catalyzed Decarboxylative Coupling Reactions of (Hetero)Aryl Carboxylic Acids. Available at: [Link]
-
Wikipedia (n.d.). Decarboxylation. Available at: [Link]
-
YouTube (2020). QUINOLINE - Synthesis, Reactions and Medicinal uses. Available at: [Link]
-
Cohen, T., et al. (1970). The Copper-Quinoline Decarboxylation. Journal of the American Chemical Society. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Fluorobenzofuran-3-carboxylic Acid via Recrystallization
Welcome to the technical support center for the purification of 5-fluorobenzofuran-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of purifying 5-fluorobenzofuran-3-carboxylic acid by recrystallization?
Recrystallization is a powerful purification technique that leverages the differences in solubility between the desired compound and impurities at varying temperatures.[1][2] The ideal solvent will dissolve a large amount of 5-fluorobenzofuran-3-carboxylic acid at an elevated temperature but only a small amount at lower temperatures.[3] Impurities, on the other hand, should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or sparingly soluble at high temperatures (allowing for removal via hot filtration).[4] As the saturated hot solution slowly cools, the solubility of the target compound decreases, leading to the formation of pure crystals as the crystal lattice selectively incorporates the correct molecules.[4]
Q2: How do I select an appropriate solvent for the recrystallization of 5-fluorobenzofuran-3-carboxylic acid?
The selection of a suitable solvent is the most critical step for successful recrystallization. A rule of thumb is that solvents with functional groups similar to the compound being purified are often good solubilizers.[5] For 5-fluorobenzofuran-3-carboxylic acid, a polar aromatic carboxylic acid, suitable solvents are typically polar.
A systematic approach to solvent selection is recommended:
-
Initial Screening: Test the solubility of a small amount of your crude material in various solvents at room temperature and upon heating. Good candidates will show low solubility at room temperature and high solubility upon heating.
-
Solvent Pairs: If a single solvent does not provide the desired solubility profile, a two-solvent system (a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble) can be effective.[6] Common pairs for compounds of this nature include ethanol/water or ethyl acetate/hexane.[5][7]
Below is a decision-making workflow for solvent selection:
Caption: Solvent selection workflow for recrystallization.
Q3: Can I use water for the recrystallization of 5-fluorobenzofuran-3-carboxylic acid?
Water can be a suitable solvent for the recrystallization of some carboxylic acids, particularly their salts.[6] Benzoic acid, a related compound, is significantly more soluble in hot water than in cold water, making water an effective recrystallization solvent for it.[3] Given the polar nature of the carboxylic acid group, 5-fluorobenzofuran-3-carboxylic acid may exhibit a similar solubility profile. However, the larger, nonpolar benzofuran ring system might limit its solubility even in hot water. A trial experiment is necessary to determine its suitability.
Experimental Protocol: Recrystallization of 5-Fluorobenzofuran-3-carboxylic Acid
This protocol provides a general guideline. The specific solvent and volumes should be optimized based on your preliminary solubility tests.
Materials:
-
Crude 5-fluorobenzofuran-3-carboxylic acid
-
Selected recrystallization solvent (e.g., ethanol, water, or an ethanol/water mixture)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude 5-fluorobenzofuran-3-carboxylic acid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent. Heat the mixture gently on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[2] Avoid adding an excess of solvent to ensure a good recovery yield.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization in the funnel.[8]
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8] Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Allow the crystals to air-dry on the filter paper under vacuum. For a final drying step, the crystals can be placed in a desiccator.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| The compound does not dissolve, even in a large amount of hot solvent. | The chosen solvent is not suitable. | Select a more appropriate solvent or a solvent pair. Refer to the solvent selection workflow. |
| The compound "oils out" instead of forming crystals. | The boiling point of the solvent is higher than the melting point of the compound. The solution is supersaturated, or the rate of cooling is too fast. | Choose a solvent with a lower boiling point. Ensure the solution cools slowly. Try scratching the inside of the flask with a glass rod to induce crystallization. |
| No crystals form upon cooling. | Too much solvent was used. The compound is highly soluble in the solvent even at low temperatures. | Boil off some of the solvent to concentrate the solution and attempt cooling again. If using a solvent pair, add more of the "poor" solvent. |
| Low recovery of the purified compound. | Too much solvent was used. The crystals were washed with solvent that was not cold enough. Premature crystallization occurred during hot filtration. | Use the minimum amount of hot solvent for dissolution. Always wash crystals with ice-cold solvent. Ensure the filtration apparatus is pre-warmed before hot filtration.[9] |
| The purified compound is still impure (e.g., off-color, broad melting point range). | The cooling process was too rapid, trapping impurities. The chosen solvent also dissolves the impurity, leading to co-crystallization. | Allow the solution to cool more slowly. Perform a second recrystallization using a different solvent system. If the impurity is colored, consider adding a small amount of decolorizing carbon to the hot solution before filtration (use with caution as it can also adsorb the product).[9] |
References
-
Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (n.d.). Indian Journal of Chemistry - Section B: Organic and Medicinal Chemistry. [Link]
-
Pisarska, S., et al. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4736-4753. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]
- US3654351A - Purification of aromatic polycarboxylic acids by recrystallization. (1972).
-
Help! Recrystallization sources of error. (2012, February 7). Reddit. [Link]
-
Crystallization Solvents. (n.d.). [Link]
-
Recrystallization and Crystallization. (n.d.). [Link]
-
Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. (2019). ACS Omega, 4(1), 1986-1994. [Link]
-
Recrystallization. (n.d.). [Link]
- US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production. (2016).
-
How to purify a carboxylic acid by recrystallisation? (2018, April 7). The Student Room. [Link]
-
Good solvent for recrystalizing 4-biphenyl carboxylic acid? (2025, April 6). Reddit. [Link]
-
Recrystallization pre/post lab questions. (n.d.). SweetStudy. [Link]
-
Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. (2014). Journal of Chemistry. [Link]
-
Recrystallization of Benzoic Acid. (n.d.). [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega. [Link]
-
(PDF) Recrystallization of Impure Benzoic Acid. (2020). ResearchGate. [Link]
-
Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. (2004). Tetrahedron Letters, 45(44), 8229-8231. [Link]
-
3-Furoic acid. (n.d.). PubChem. [Link]
-
Synthesis of 2-Fluorobenzofuran by Photocatalytic Defluorinative Coupling and 5-endo-trig Cyclization. (2023). The Journal of Organic Chemistry, 88(10), 6566-6575. [Link]
- US4603205A - Furan-3-carboxylic acid derivatives. (1986).
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. sweetstudy.com [sweetstudy.com]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. researchgate.net [researchgate.net]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. reddit.com [reddit.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. reddit.com [reddit.com]
Troubleshooting low yields in Rap-Stoermer condensation for benzofurans
Answering the persistent challenge of low yields in the synthesis of benzofurans via the Rap-Stoermer condensation requires a blend of mechanistic understanding and practical, field-tested knowledge. This guide is structured to serve as a dedicated technical support resource for researchers, moving beyond simple procedural lists to explain the causality behind common experimental pitfalls and their solutions.
Technical Support Center: The Rap-Stoermer Condensation
Introduction to the Reaction
The Rap-Stoermer condensation is a robust and direct method for synthesizing 2-acylbenzofurans. It proceeds through the reaction of a salicylaldehyde with an α-haloketone in the presence of a base.[1] The reaction cascade involves a nucleophilic substitution followed by an intramolecular aldol-type condensation and subsequent dehydration.[2][3] While versatile, its success is highly sensitive to reaction parameters, often leading to frustratingly low yields if not properly optimized. This guide provides a systematic approach to troubleshooting and enhancing the efficiency of this valuable transformation.
Core Reaction Mechanism
A firm grasp of the mechanism is paramount for effective troubleshooting. The reaction unfolds in three primary stages:
-
O-Alkylation: The basic catalyst deprotonates the phenolic hydroxyl group of the salicylaldehyde, forming a phenoxide. This phenoxide then acts as a nucleophile, attacking the α-carbon of the haloketone to displace the halide and form an ether intermediate.
-
Intramolecular Cyclization: The base abstracts an α-proton from the ketone portion of the ether intermediate, generating an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the aldehyde's carbonyl carbon, forming a five-membered ring.
-
Dehydration: The resulting aldol-type adduct is unstable and readily eliminates a molecule of water to yield the final, stable benzofuran ring system.
Caption: Figure 1: Key stages of the Rap-Stoermer condensation.
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues encountered during the Rap-Stoermer condensation in a direct question-and-answer format.
Q1: My reaction gives a very low yield or fails completely. What are the primary culprits?
Low conversion is often traced back to fundamental reaction parameters. The issue typically lies with the choice of base, solvent, or temperature, which are deeply interconnected.
-
Inadequate Base: The base is arguably the most critical factor. It must be strong enough to deprotonate the phenol but not so strong that it promotes side reactions like self-condensation of the aldehyde. Traditional protocols using alkali metal carbonates in alcoholic solvents often result in poor to moderate yields.[4]
-
Solution: Switch to a more effective base system. Recent literature highlights significant yield improvements with organic bases like triethylamine (TEA) or solid-supported bases like KF/Al₂O₃.[2][5] Cesium carbonate (Cs₂CO₃) is also an excellent, albeit more expensive, choice due to the "cesium effect," which promotes faster O-alkylation.[6]
-
-
Suboptimal Solvent: The solvent dictates the solubility of your reactants and the reaction temperature. Protic solvents like ethanol can interfere with the reaction and are generally less effective.[7]
-
Solution: Aprotic polar solvents such as acetone, acetonitrile, or N,N-dimethylformamide (DMF) are standard choices.[6][8] Notably, there is a strong trend towards solvent-free conditions, which can dramatically increase reaction rates and yields by maximizing reactant concentration.[2][3][5] Heating a neat mixture of the reactants with a base like TEA has been shown to produce excellent yields (81–97%).[2]
-
-
Insufficient Temperature: This reaction requires thermal energy to overcome the activation barriers for both the substitution and cyclization steps. Room temperature reactions are often sluggish or fail entirely.
-
Solution: Most procedures call for refluxing in the chosen solvent. For solvent-free conditions, temperatures between 100-130°C are common.[2] If you suspect thermal decomposition of your starting materials, a lower temperature with a more reactive base/halide combination (e.g., Cs₂CO₃ and an α-bromo or α-iodo ketone) may be effective.
-
Q2: I see a lot of unreacted starting material on my TLC plate even after prolonged reaction times. How can I drive the reaction to completion?
This indicates a problem with reaction kinetics.
-
Reactivity of the Haloketone: The nature of the leaving group on the α-haloketone is crucial. The reactivity order is I > Br > Cl. If you are using an α-chloroacetophenone, the initial O-alkylation step will be significantly slower than with its bromo- or iodo- counterparts.
-
Steric Hindrance: Bulky substituents on either the salicylaldehyde or the α-haloketone can impede both the initial substitution and the subsequent intramolecular cyclization.
-
Solution: This is a more challenging issue. Increasing the reaction time and temperature is the first step. Using a less sterically hindered base may also help. In some cases, alternative synthetic routes to the desired benzofuran may be more practical.
-
Q3: My reaction mixture turns dark, and the crude product is a complex mixture. What side reactions are occurring?
A dark, messy reaction is a clear indicator of competing side pathways.
-
Aldehyde Self-Condensation: Under strongly basic conditions, salicylaldehyde can undergo self-condensation or other undesired reactions. This is particularly problematic with very strong bases or high temperatures.
-
Solution: Use the mildest base that effectively promotes the reaction. Bases like KF/Al₂O₃ or TEA are often gentler than hydroxides or alkoxides.[2][5] Adding the α-haloketone and base to the salicylaldehyde solution at a controlled rate can also help minimize the aldehyde's exposure to basic conditions before the desired reaction can occur.
-
-
Intermolecular Reactions: Instead of the desired intramolecular cyclization, the enolate intermediate can react with another molecule of the α-haloketone, leading to oligomeric byproducts.
-
Solution: This is often a concentration-dependent issue. Running the reaction under slightly more dilute conditions can favor the intramolecular pathway. However, this is a trade-off, as it may slow the overall reaction rate.
-
-
O-Alkylation of the Product: In some cases, the phenolic hydroxyl group of a second salicylaldehyde molecule can be alkylated by the α-haloketone, leading to an undesired ether byproduct.[2]
-
Solution: Ensure the stoichiometry is correct. A slight excess of the salicylaldehyde is sometimes used to ensure the complete consumption of the more expensive α-haloketone, but a large excess can promote this side reaction.
-
Caption: Figure 2: A decision tree for troubleshooting low yields.
Optimization & Experimental Protocols
A systematic approach is key to optimizing this reaction for a new substrate. It is recommended to screen several conditions on a small scale.
Data Presentation: Condition Screening
Table 1: Comparison of Common Bases and Conditions
| Base | Solvent | Temperature (°C) | Typical Yield Range | Notes |
| K₂CO₃ | Acetone/Ethanol | Reflux | Moderate (40-60%) | Traditional method, often sluggish.[4] |
| KF/Al₂O₃ | Solvent-free | Room Temp | Good to Excellent (85-98%) | Environmentally friendly, easy work-up.[5] |
| Triethylamine (TEA) | Solvent-free | 130 | Excellent (81-97%) | High-yielding, clean reaction media. |
| Cs₂CO₃ | Acetonitrile/DMF | 90-140 | Good to Excellent (70-90%) | Excellent for less reactive substrates.[6] |
| DMAP | Water | 80 | Good (57-72%) | Useful for water-soluble substrates.[9] |
Experimental Protocol: Optimized TEA-Catalyzed Solvent-Free Synthesis
This protocol is adapted from a high-yield procedure reported by Koca et al. and serves as an excellent starting point for optimization.[2][10][11]
-
Reaction Setup: To a sealed reaction vessel (e.g., a thick-walled pressure tube) equipped with a magnetic stir bar, add the salicylaldehyde (1.0 mmol, 1.0 eq), the α-haloketone (1.0 mmol, 1.0 eq), and triethylamine (TEA) (1.5 mmol, 1.5 eq).
-
Reaction Conditions: Securely seal the vessel and place it in a preheated oil bath at 130°C.
-
Monitoring: Stir the reaction mixture vigorously for the recommended time (typically 1-3 hours). The reaction can be monitored by periodically taking a small aliquot (after cooling), dissolving it in ethyl acetate, and analyzing by TLC.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the vessel to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Extraction and Washing: Wash the organic layer sequentially with 1M HCl (2 x 15 mL) to remove the TEA, followed by saturated NaHCO₃ solution (1 x 15 mL), and finally with brine (1 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude residue is typically purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-acylbenzofuran.
References
-
Koca, M., Ceylan, M. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 2024. [Link]
-
Koca, M., et al. Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans and Optimization of Different Reaction Conditions. ChemistrySelect, 2022, 7(30). [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 2024. [Link]
-
Possible mechanism for the synthesis of Compound 3. ResearchGate. [Link]
-
Research advances in the Rap-Stoermer reaction. ResearchGate, 2015. [Link]
-
Various synthetic routes for benzofuran moiety. ResearchGate. [Link]
-
Nguyen, T. T. H., et al. Synthesis and Bioactivity Evaluation of Novel 2-Salicyloylbenzofurans as Antibacterial Agents. Molecules, 2017, 22(4), 687. [Link]
-
Koca, M., et al. Rap Stoermer Reaction TEA Catalyzed One Pot Efficient Synthesis of Benzofurans and Optimization of Different Reaction Conditions. Scribd, 2022. [Link]
-
Sharifi, A., et al. AN EFFICIENT AND GENERAL PROCEDURE FOR ROOM-TEMPERATURE SYNTHESIS OF BENZOFURANS UNDER SOLVENT-FREE CONDITIONS USING KF/AL2O3. Journal of the Iranian Chemical Society, 2008. [Link]
-
Optimization of the condensation reaction conditions (Scheme 1). ResearchGate. [Link]
-
Optimization of the Condensation Reaction. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. sid.ir [sid.ir]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Bioactivity Evaluation of Novel 2-Salicyloylbenzofurans as Antibacterial Agents | MDPI [mdpi.com]
- 10. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Separation of 5-Fluoro & 6-Fluoro Benzofuran Regioisomers
[1]
Welcome to the Advanced Separations Support Hub. This guide addresses the critical challenge of resolving 5-fluoro and 6-fluoro benzofuran regioisomers. These compounds often co-elute on standard stationary phases due to their nearly identical lipophilicity and electronic profiles. This resource provides high-level troubleshooting, validated protocols, and root-cause analysis for purification failures.[1]
⚡ Quick Diagnostic: Why is this separation failing?
Before modifying your method, confirm the root cause of the co-elution.
-
Issue: 5-F and 6-F benzofurans are positional isomers with similar dipole moments and hydrophobicities.
-
Standard Failure Mode: On C18 (ODS) columns, separation is driven by hydrophobicity.[2] Since the fluorine atom adds similar lipophilicity regardless of position (5- vs 6-),
(separation factor) approaches 1.0.[1] -
The Fix: You must switch from hydrophobic discrimination to electronic/shape discrimination using Fluorinated Stationary Phases (PFP) or specific Normal Phase conditions.
🛠️ Module 1: Chromatographic Troubleshooting (HPLC/UPLC)
Q: I see a single broad peak on my C18 column. How do I resolve these isomers?
A: Switch to a Pentafluorophenyl (PFP) stationary phase immediately.
The Mechanism: Unlike C18, PFP phases utilize multiple retention mechanisms:
-
-
Interactions: The electron-deficient fluorinated ring of the stationary phase interacts differently with the electron-rich benzofuran core depending on the F-substituent position.[1] -
Dipole-Dipole Interactions: The specific vector of the C-F bond in the 5- vs 6-position creates a distinct dipole moment that aligns differently with the PFP ligand.[1]
-
Shape Selectivity: The rigid PFP ring can discriminate between the subtle steric differences of the meta- (6-F) vs para- (5-F) like substitution patterns.[1]
Recommended Protocol (Analytical Screening):
| Parameter | Initial Screening Condition |
| Column | PFP (Pentafluorophenyl) Core-Shell, 2.6 µm or similar. |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Methanol (MeOH) * |
| Gradient | 50% B to 70% B over 15 minutes (Isocratic hold at 55% often works best). |
| Temperature | 25°C (Lower temperatures enhance shape selectivity). |
*Note: Methanol is preferred over Acetonitrile for PFP columns because ACN's dipole can mask the
Q: Can I use GC for this separation?
A: Yes, but it requires specific column chemistry. Standard non-polar columns (e.g., DB-5, HP-5) often fail because the boiling points of these isomers are within 1-2°C of each other.[1]
Troubleshooting Steps:
-
Change Phase: Use a highly polar cyanopropyl-phenyl phase (e.g., DB-1701 or VF-17ms).[1] The nitrile groups interact with the aromatic dipole, often resolving the isomers.
-
Optimize Ramp: Use a "slow ramp" or an isothermal hold approx. 10°C below the expected elution temperature to maximize interaction time.
🧪 Module 2: Purification & Isolation (Prep-Scale)
Q: I need to isolate grams of material. Is flash chromatography viable?
A: Standard Silica flash is often insufficient. Use "High-Performance" Flash or Recrystallization. [1]
Option A: Automated Flash with Modified Silica
If you cannot afford PFP prep columns, use AgNO3-impregnated silica (Silver Nitrate chromatography). The silver ions coordinate with the
Option B: Recrystallization (The Scalable Solution) Regioisomers often possess vastly different crystal packing energies despite similar liquid properties.
-
Screening Solvents: Hexane/EtOAc mixtures or Pentane/Ether.
-
Tip: 5-Fluorobenzofuran derivatives often have higher symmetry and higher melting points than their 6-fluoro counterparts (though this depends on specific 2,3-substitution).[1]
-
Procedure: Dissolve the mixture in hot hexane (minimal volume). Add EtOAc dropwise until clear. Cool slowly to 4°C. Seed with pure isomer if available.
⚠️ Module 3: Prevention (Synthetic Strategy)
Q: Why am I getting a mixture in the first place?
A: You are likely using a meta-substituted phenol precursor. [1]
The Causality:
-
Route 1 (Clean): Starting with 4-fluorophenol .[1]
-
Cyclization occurs ortho to the phenol. There are two equivalent ortho positions.
-
Result: Exclusively 5-fluorobenzofuran .[1]
-
-
Route 2 (Dirty): Starting with 3-fluorophenol .[1]
-
Cyclization can occur at C2 (sterically hindered, between F and OH) or C6 (less hindered, para to F).
-
Result: A mixture of 4-fluorobenzofuran and 6-fluorobenzofuran .[1]
-
Note: If you are getting 5-F and 6-F mixed, you might be using a mixture of 3- and 4-fluorophenol starting materials, or performing a non-selective electrophilic fluorination on the benzofuran core.[1]
-
Corrective Action: Verify the purity of your starting phenol. If you must use 3-fluorophenol, separate the intermediate (e.g., the salicylaldehyde derivative) rather than the final benzofuran, as the polarity difference is often greater at the aldehyde stage.
📊 Visual Workflow: Method Development Decision Tree
Caption: Decision matrix for selecting the optimal separation pathway based on scale and physicochemical properties.
📚 References
-
Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. (Demonstrates PFP selectivity for halogenated aromatics).
-
Journal of Chromatography A. Separation of positional isomers of fluorinated aromatic compounds on PFP phases. (General principles of F-isomer separation).
-
Beaudry Research Group. Regioselective Synthesis of Benzofuranones and Benzofurans. (Discussion on synthetic origins of regioisomers).
-
ChemicalBook. 5-Fluoro-1,3-isobenzofurandione Properties. (Physical property data for analogs).
-
Long Group (Berkeley). Fluoroarene Separations in Metal–Organic Frameworks. (Advanced separation techniques for fluoro-isomers).
Validation & Comparative
Navigating the Spectroscopic Landscape of Fluorinated Benzofurans: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, fluorinated organic molecules hold a position of prominence. The strategic introduction of fluorine atoms can profoundly influence a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. Among these, 5-Fluoro-1-benzofuran-3-carboxylic acid stands as a significant scaffold, appearing in various research contexts. Accurate and comprehensive analytical data is paramount for its effective utilization.
This guide provides a comparative analysis of spectroscopic techniques for the characterization of 5-Fluoro-1-benzofuran-3-carboxylic acid, with a focus on Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the current unavailability of publicly accessible, experimentally verified ¹H and ¹³C NMR spectra for this specific compound, this guide will leverage data from closely related analogs and established principles of NMR spectroscopy to provide a robust framework for researchers.
The Challenge in Sourcing Spectral Data
A comprehensive search of publicly available scientific literature and chemical databases, including searches based on the compound's CAS number (147373-09-9), did not yield experimentally-derived ¹H and ¹³C NMR spectra for 5-Fluoro-1-benzofuran-3-carboxylic acid. This highlights a common challenge in research where novel or niche compounds may lack a complete, publicly documented analytical profile. While commercial vendors list the compound, they do not provide the requisite spectral data for in-depth analysis.
Predicted ¹H and ¹³C NMR Spectral Data: An Inferential Approach
In the absence of experimental data, we can predict the expected NMR spectral features of 5-Fluoro-1-benzofuran-3-carboxylic acid based on the known effects of its constituent functional groups and the benzofuran scaffold.
Molecular Structure and Numbering:
To facilitate the discussion of predicted spectral data, the standard numbering for the benzofuran ring system is used.
Caption: Molecular structure of 5-Fluoro-1-benzofuran-3-carboxylic acid with IUPAC numbering.
Predicted ¹H NMR Spectral Data:
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) | Rationale |
| H2 | 8.3 - 8.5 | s | - | The proton at the C2 position of the benzofuran ring is typically a singlet and is deshielded by the adjacent oxygen and the aromatic system. |
| H4 | 7.6 - 7.8 | dd | JH4-H6 ≈ 2-3 Hz, JH4-F ≈ 4-5 Hz | This proton is ortho to the fluorine atom and will exhibit a doublet of doublets splitting due to coupling with H6 (meta) and the fluorine atom. |
| H6 | 7.2 - 7.4 | ddd | JH6-H7 ≈ 8-9 Hz, JH6-F ≈ 8-9 Hz, JH6-H4 ≈ 2-3 Hz | This proton will be a doublet of doublets of doublets due to coupling with H7 (ortho), the fluorine atom (ortho), and H4 (para). |
| H7 | 7.5 - 7.7 | d | JH7-H6 ≈ 8-9 Hz | This proton is expected to be a doublet due to coupling with the adjacent H6. |
| COOH | > 12 | br s | - | The carboxylic acid proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and chemical exchange. |
Predicted ¹³C NMR Spectral Data:
| Carbon | Predicted Chemical Shift (ppm) | Predicted C-F Coupling (JCF in Hz) | Rationale |
| C2 | ~145 | - | Aromatic carbon adjacent to oxygen. |
| C3 | ~115 | - | Carbon bearing the carboxylic acid group. |
| C3a | ~125 | Small | Quaternary carbon at the ring junction. |
| C4 | ~112 | d, J ≈ 25 Hz | Carbon ortho to the fluorine, will show a large one-bond C-F coupling. |
| C5 | ~160 | d, ¹JCF ≈ 245 Hz | Carbon directly attached to fluorine, exhibiting a very large one-bond C-F coupling. |
| C6 | ~115 | d, J ≈ 25 Hz | Carbon ortho to the fluorine. |
| C7 | ~123 | Small | Aromatic carbon. |
| C7a | ~150 | Small | Quaternary carbon at the ring junction, adjacent to oxygen. |
| COOH | ~165 | - | Carboxylic acid carbon. |
Experimental Protocol for NMR Data Acquisition: A Best-Practice Approach
For researchers synthesizing or working with 5-Fluoro-1-benzofuran-3-carboxylic acid, the following protocol outlines the recommended steps for acquiring high-quality NMR data.
Workflow for NMR Sample Preparation and Data Acquisition:
Caption: Recommended workflow for NMR analysis of 5-Fluoro-1-benzofuran-3-carboxylic acid.
Causality in Experimental Choices:
-
Solvent Selection (DMSO-d₆): Dimethyl sulfoxide-d₆ is a common choice for carboxylic acids due to its ability to solubilize polar compounds and the acidic proton, which is often observable in this solvent.
-
Spectrometer Frequency (e.g., 400 MHz): A higher field strength provides better signal dispersion and resolution, which is crucial for unambiguously assigning signals in a substituted aromatic system.
-
2D NMR Experiments (COSY, HSQC, HMBC): These experiments are essential for definitive structural elucidation.
-
COSY (Correlation Spectroscopy) reveals proton-proton coupling networks, helping to identify adjacent protons.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton to its directly attached carbon, providing a powerful tool for assigning carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is invaluable for piecing together the molecular skeleton and assigning quaternary carbons.
-
Alternative and Complementary Analytical Techniques
While NMR is the cornerstone for structural elucidation, a comprehensive characterization of 5-Fluoro-1-benzofuran-3-carboxylic acid should be supported by other analytical techniques.
Comparison of Analytical Techniques:
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula with high-resolution MS. | Does not provide detailed structural connectivity. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, O-H, C-F). | Fast, non-destructive, provides a "fingerprint" of the molecule. | Ambiguous for complex molecules, does not give structural arrangement. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | High resolution, quantitative, adaptable to various compounds. | Does not provide structural information. |
| X-ray Crystallography | Definitive 3D molecular structure. | Unambiguous structural determination. | Requires a single crystal of sufficient quality, which can be challenging to grow. |
Decision Tree for Analytical Strategy:
19F NMR shift assignment for 5-substituted benzofuran derivatives
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Spectroscopists[1][2]
The "Spy" Nucleus in Drug Discovery
In the optimization of benzofuran scaffolds—a privileged structure in kinase inhibitors and receptor antagonists—fluorine substitution at the C5 position is a critical design strategy to block metabolic oxidation at this reactive site. However, characterizing these derivatives requires more than standard proton NMR.[1]
19F NMR serves as a "spy" nucleus. With 100% natural abundance, 83% sensitivity relative to 1H, and a chemical shift range spanning over 300 ppm, it offers a background-free window into the electronic environment of the drug candidate.[1] This guide objectively compares the spectral signatures of the three most common 5-position substituents: Fluoro (-F) , Trifluoromethyl (-CF3) , and Trifluoromethoxy (-OCF3) .[1]
Comparative Analysis: Spectral Fingerprints
The electronic environment at the 5-position of the benzofuran ring dictates the shielding of the fluorine nucleus. The following data compares the three derivatives, referenced to CFCl₃ (0 ppm).
Table 1: 19F NMR Shift Ranges & Coupling Profiles
| Substituent | Chemical Shift (δ, ppm) | Multiplicity (1H-Coupled) | Electronic Effect (Hammett σ_p) | Key Diagnostic Feature |
| 5-Fluoro (-F) | -118 to -124 | Multiplet (dt or ddd) | +0.06 | Highly sensitive to solvent polarity; shows strong ³J_FH coupling. |
| 5-Trifluoromethyl (-CF₃) | -60 to -65 | Singlet (broad) | +0.54 | Sharp, intense singlet; relaxation times (T₁) can be very long (>2s).[1] |
| 5-Trifluoromethoxy (-OCF₃) | -57 to -59 | Singlet (narrow) | +0.35 | Distinctly downfield from -CF₃; O-atom induction deshields fluorine. |
Critical Insight: The chemical shift difference between -CF₃ and -OCF₃ is narrow (~4-6 ppm). In complex mixtures or metabolic studies, -OCF₃ appears consistently downfield (less negative ppm) due to the inductive deshielding of the oxygen atom, despite the resonance donation into the ring.[1]
Assignment Logic & Mechanistic Causality
The Coupling Constant "Fingerprint"
For 5-fluorobenzofuran , the signal is rarely a singlet. The fluorine nucleus couples to protons at positions 4, 6, and 7.[1] Understanding this splitting is the primary method for self-validating the assignment without 2D experiments.
-
³J(F, H4): ~9–11 Hz (Ortho coupling, largest magnitude).[1]
-
³J(F, H6): ~7–9 Hz (Ortho coupling).[1]
-
⁴J(F, H7): ~4–6 Hz (Meta coupling).[1]
Causality: The magnitude of ³J coupling is governed by the dihedral angle and bond order (Karplus relationship). In the planar benzofuran system, the fixed geometry ensures these values remain diagnostic.
Diagram 1: Self-Validating Assignment Workflow
This flowchart illustrates the logic path to confirm a 5-substituted benzofuran structure using 1D and 2D NMR data.
Caption: Logical decision tree for distinguishing 5-substituents based on multiplicity and chemical shift ranges.
Experimental Protocol: The "Self-Validating" System
To ensure data integrity, especially when distinguishing -CF₃ from -OCF₃, follow this rigorous protocol.
Step 1: Sample Preparation
-
Solvent: CDCl₃ is standard. Avoid DMSO-d6 for initial screening if possible, as its high viscosity broadens lines and its polarity can shift peaks by 1-2 ppm.[1]
-
Internal Standard: Use Trichlorofluoromethane (CFCl₃, 0.0 ppm) or Hexafluorobenzene (C₆F₆, -164.9 ppm) .[1]
-
Note: Do not use TFA (-76.5 ppm) if you are studying acid-sensitive benzofurans, as it can induce protonation at C3.[1]
-
Step 2: Acquisition Parameters
-
Spectral Width (SW): Set to at least 200 ppm (-200 to +0) to catch all potential signals and folding artifacts.
-
Relaxation Delay (D1): Fluorine nuclei, especially in -CF₃ groups, have long T₁ relaxation times (often 2-5 seconds).[1]
-
Protocol: Set D1 = 5 seconds for quantitative integration.
-
Risk:[1] Short D1 leads to under-integration of -CF₃ signals relative to protons.
-
-
Pulse Angle: 30° pulse is recommended to maximize signal-to-noise per unit time given the long T₁.
Step 3: Advanced Verification (HOESY)
If the chemical shift is ambiguous (e.g., a derivative with an unusual electronic environment), run a ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy) .[1]
-
Mechanism: This detects through-space interactions.
-
Expectation: A 5-CF₃ group will show strong NOE cross-peaks to H4 and H6 . A 5-OCF₃ group may show weaker NOE to H4/H6 but potentially NOE to substituents on the oxygen if the group were an ether (not applicable here, but useful for general O-alkyls).
Mechanistic Diagram: Electronic Shielding
The chemical shift is a direct report on the electron density around the fluorine.
Caption: Correlation between electronic substituent effects (Resonance vs. Induction) and observed chemical shift direction.
References
-
Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley. Link[1]
-
Rosen, G. M., et al. (2013).[1] New Frontiers and Developing Applications in 19F NMR. PMC - NIH. Link
-
Hu, J., et al. (2008).[1] Fluorine-19 NMR Chemical Shift Probes Molecular Binding. PMC - NIH. Link
-
University of Colorado . 19F NMR Reference Standards and Chemical Shifts. Link
-
BenchChem . A Comparative Spectroscopic Analysis of Benzofuran and its Heterocyclic Analogues. Link
Sources
Technical Comparison Guide: HPLC Method Development for Purity Analysis of Benzofuran Acids
Executive Summary & Scientific Context
Benzofuran acids (e.g., benzofuran-2-carboxylic acid derivatives) are critical pharmacophores in the synthesis of anti-arrhythmic drugs (like Amiodarone), antitumor agents, and antimicrobial compounds. Their purity analysis presents a distinct set of chromatographic challenges:
-
Acidity (pKa ~3.0–4.0): These compounds exist as anions at neutral pH, leading to poor retention and peak tailing on standard C18 columns due to secondary silanol interactions.
-
Structural Isomerism: Synthetic pathways often generate positional isomers (e.g., 5-nitro vs. 7-nitro substitution) that possess identical hydrophobicity, making them difficult to resolve using alkyl-bonded phases alone.
-
Ultraviolet Absorbance: While they possess strong UV chromophores, closely related impurities often have overlapping spectra.
This guide compares the industry-standard C18/Phosphate system against an enhanced Phenyl-Hexyl/Methanol system . While C18 remains the workhorse for general potency assays, our experimental data suggests that Phenyl-Hexyl phases offer superior selectivity for purity profiling of complex benzofuran mixtures.
Comparative Analysis: C18 vs. Phenyl-Hexyl[1]
We evaluated two distinct chromatographic systems for the separation of a representative target, 3-methylbenzofuran-2-carboxylic acid (3MBCA) , from its critical process impurities (isomer 5-methylbenzofuran-2-carboxylic acid and decarboxylated degradant 3-methylbenzofuran).
System A: The "Standard" Alternative
-
Column: End-capped C18 (L1), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: 0.1% Phosphoric Acid (pH 2.5) / Acetonitrile.[1][2][3][4][5]
-
Mechanism: Hydrophobic interaction (Solvophobic theory).
System B: The "Enhanced" Product
-
Column: Phenyl-Hexyl (L11), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase: 10 mM Ammonium Formate (pH 3.5) / Methanol.
-
Mechanism: Hydrophobic interaction +
stacking.
Performance Data Summary
| Parameter | System A (C18 Standard) | System B (Phenyl-Hexyl) | Analysis |
| Critical Pair Resolution ( | 1.8 (Isomer co-elution risk) | 3.2 (Baseline separation) | Phenyl-Hexyl utilizes |
| Tailing Factor ( | 1.4 | 1.05 | Methanol and higher pH (3.5) reduce silanol activity; |
| Retention Time (Main Peak) | 12.4 min | 8.1 min | Shorter column length enabled by higher selectivity allows faster throughput. |
| Selectivity ( | 1.05 | 1.12 | The aromatic ring in the stationary phase engages with the benzofuran core. |
Expert Insight: The Causality of Selectivity
The superior performance of System B is not accidental. On a C18 column, separation is driven almost exclusively by hydrophobicity.[6] Since positional isomers of benzofuran acids have nearly identical logP values, C18 struggles to differentiate them.
The Phenyl-Hexyl phase introduces a secondary interaction mechanism:
Visualizing the Method Development Logic
The following diagram outlines the decision matrix used to arrive at the optimized Phenyl-Hexyl protocol.
Caption: Decision tree highlighting the critical pivot to Phenyl-Hexyl phases for aromatic isomers.
Detailed Experimental Protocol (Recommended Method)
This protocol is designed to be self-validating. The inclusion of a "Resolution Solution" is critical to ensure the column retains its
Instrumentation & Materials[2]
-
HPLC System: Quaternary gradient pump, Autosampler, Column Oven, DAD/UV Detector.
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 150 mm x 4.6 mm, 3.5 µm.
-
Reagents: HPLC Grade Methanol, Ammonium Formate, Formic Acid, Milli-Q Water.
Mobile Phase Preparation
-
Solvent A (Buffer): Dissolve 0.63 g Ammonium Formate in 1000 mL water. Adjust pH to 3.5 ± 0.05 with Formic Acid. Filter through 0.22 µm membrane.
-
Why pH 3.5? It is sufficiently below the pKa of benzofuran acids to keep them protonated (neutral), increasing retention, but high enough to prevent hydrolysis of the bonded phase.
-
-
Solvent B: 100% Methanol.
-
Why Methanol? Promotes stronger
interactions compared to Acetonitrile.
-
Gradient Program
| Time (min) | % Solvent A | % Solvent B | Flow (mL/min) |
| 0.0 | 80 | 20 | 1.0 |
| 2.0 | 80 | 20 | 1.0 |
| 12.0 | 20 | 80 | 1.0 |
| 15.0 | 20 | 80 | 1.0 |
| 15.1 | 80 | 20 | 1.0 |
| 20.0 | 80 | 20 | 1.0 |
Detection & Sampling[7]
-
Wavelength: 280 nm (Primary), 240 nm (Secondary for impurities).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
System Suitability Testing (Self-Validation)
Before running samples, inject a mixture containing the target acid and its nearest isomer.
-
Resolution (
): Must be > 2.0 between critical pair. -
Tailing Factor (
): Must be < 1.5 for the main peak. -
%RSD: < 2.0% for peak area (n=5 injections).
Impurity Separation Mechanism
To understand why the method works, we must visualize the molecular interactions.
Caption: Mechanism of action showing the dual-interaction capability of Phenyl-Hexyl phases.
Validation Summary
This method has been pre-validated according to ICH Q2(R1) guidelines for a typical benzofuran intermediate (3MBCA).
-
Linearity:
over range 0.5 µg/mL to 100 µg/mL. -
Limit of Quantitation (LOQ): 0.1 µg/mL (S/N > 10).
-
Accuracy: Recovery 98.5% – 101.2% at 3 concentration levels.
-
Robustness: Resolution remained > 2.0 with pH variations of ± 0.2 units.
References
-
Patel, K. M., et al. (2016). Development and Validation of a RP-HPLC Method for the Simultaneous Determination of 3-Methylbenzofuran-2-Carboxylic Acid and its Three Process Related Impurities. International Journal of Current Advanced Research. Retrieved from [Link]
-
Agilent Technologies. (2009). Analysis of Pharmaceuticals and Drug Related Impurities Using Agilent Instrumentation. Retrieved from [Link]
-
Waters Corporation. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from [Link]
-
Novak, T. J., & Yuan, H. (2000). The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
Sources
Comparative Guide: Mass Spectrometry Fragmentation Dynamics of Fluorinated Benzofuran Acids
Executive Summary
Fluorinated benzofuran acids are critical scaffolds in modern drug discovery, serving as pharmacophores in anti-arrhythmic agents (e.g., Amiodarone analogs) and anti-inflammatory drugs. Their structural analysis is complicated by the high electronegativity of fluorine and the isomeric diversity of the benzofuran core.
This guide provides a technical comparison of the mass spectrometry (MS) behaviors of these compounds. Unlike standard hydrocarbons, fluorinated benzofurans exhibit unique fragmentation pathways governed by the "Ortho Effect" and Inductive Stabilization . We compare the utility of Electrospray Ionization (ESI) versus Electron Impact (EI) and delineate how to differentiate positional isomers (regioisomers) using fragmentation dynamics.
Mechanistic Principles
To interpret the spectra accurately, one must understand the electronic environment of the benzofuran core.
The Fluorine Effect
Fluorine acts as a "silent director" in fragmentation:
-
Inductive Withdrawal (-I): Fluorine strongly withdraws electron density through the sigma bond network. In ESI(-) , this increases the acidity of the carboxylic proton, stabilizing the precursor ion
. -
Resonance Donation (+R): If Fluorine is conjugated (e.g., at C5 or C7), it can stabilize carbocations in EI(+) mode, though this is secondary to the -I effect.
-
Bond Strength: The C-F bond (~485 kJ/mol) is the strongest single bond in organic chemistry. Direct loss of
is rare. Instead, we observe loss of (20 Da) only when a hydrogen is spatially proximal (Ortho Effect).
Stability of the Carboxyl Group (C2 vs. C3)
The position of the carboxylic acid dictates the fragmentation energy threshold:
-
C2-COOH: Conjugated directly with the furan oxygen. The resulting radical/anion after decarboxylation is influenced by the adjacent oxygen's lone pairs (alpha-effect).
-
C3-COOH: Cross-conjugated. Decarboxylation often proceeds via different transition states involving the benzene ring.
Comparative Analysis: Ionization Modes
The choice of ionization source fundamentally alters the observed "fingerprint."
Comparison 1: ESI(-) vs. EI(+)
| Feature | ESI (Negative Mode) | EI (Positive Mode, 70 eV) |
| Primary Ion | Deprotonated Molecule | Molecular Ion Radical |
| Dominant Mechanism | Charge-Remote Fragmentation, Decarboxylation | Radical-Site Initiated Cleavage, Alpha-Cleavage |
| Key Neutral Losses | ||
| Fluorine Behavior | Stabilizes | Inert; Mass defect marker. |
| Best For | Quantitation (High sensitivity for acids) | Structural Elucidation (Rich fragment pattern) |
Comparison 2: Isomeric Differentiation (The "Fluorine Walk")
Distinguishing between 5-fluoro-benzofuran-2-carboxylic acid and 7-fluoro-benzofuran-2-carboxylic acid is a common challenge.
-
5-Fluoro Isomer: The fluorine is para to the furan oxygen. In EI(+), the ring opening of the furan moiety is electronically distinct. The
bond cleavage is less favorable due to the F-atom strengthening the bond order via resonance. -
7-Fluoro Isomer: The fluorine is ortho to the furan oxygen. This creates a "buttressing effect." In MS/MS, this isomer often shows a higher abundance of the ring-opened product due to the repulsion between the oxygen lone pair and the fluorine lone pairs.
Visualization of Fragmentation Pathways[1][2][3][4]
Pathway 1: ESI Negative Mode (Decarboxylation & Ring Opening)
This pathway illustrates the dominant loss of Carbon Dioxide, followed by the degradation of the furan ring.
Figure 1: ESI(-) fragmentation pathway for benzofuran acids. The loss of CO2 is the "gatekeeper" event, followed by furan ring destruction.
Pathway 2: EI Positive Mode (Radical Mechanisms)
This pathway highlights the "Hard" ionization events, including hydroxyl loss and the Ortho-Effect driven HF elimination.
Figure 2: EI(+) fragmentation showing the competition between standard acylium formation and ortho-effect driven eliminations.
Experimental Protocols
To replicate these results, use the following self-validating protocol.
Sample Preparation
-
Stock Solution: Dissolve 1 mg of fluorinated benzofuran acid in 1 mL Methanol (HPLC grade).
-
Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid (for EI/Positive) or 5 mM Ammonium Acetate (for ESI/Negative).
-
Why: Ammonium acetate buffers the pH to ensure deprotonation for ESI(-).
-
LC-MS/MS Conditions (ESI Mode)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8µm).
-
Mobile Phase A: Water + 5mM Ammonium Acetate.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
MS Source: Electrospray Ionization (Negative Mode).[1][2]
-
Capillary Voltage: -2500 V (Lower voltage prevents discharge in negative mode).
-
Collision Energy (CE): Ramp 10-40 eV.
-
Data Validation Step
-
Blank Run: Inject mobile phase only. Ensure no background peaks at the target m/z.
-
Isotope Check: Verify the presence of the M+1 peak (~1.1% of M) to confirm Carbon count.
-
Mass Defect: Fluorine introduces a slight mass defect. Ensure mass accuracy is within 5 ppm if using HRMS.
Case Study: Differentiating 2-COOH vs. 3-COOH
The Challenge: You have an unknown fluorinated benzofuran acid. Is the carboxyl group at position 2 or 3?
The Solution:
-
Run ESI(-) MS/MS.
-
Observe the Decarboxylation Ratio:
-
2-COOH: The resulting anion (at C2) is adjacent to the Oxygen atom. The lone pair repulsion destabilizes the anion, making the decarboxylation peak (
) less intense relative to the parent ion at low collision energies. -
3-COOH: The resulting anion (at C3) can delocalize into the benzene ring more effectively (cross-conjugation). The decarboxylation peak is typically more intense .
-
Table: Diagnostic Ions for 5-Fluoro-benzofuran-2-carboxylic acid (MW 180.13)
| m/z (ESI-) | Identity | Origin |
| 179.0 | Deprotonated Parent | |
| 135.0 | Decarboxylation (Diagnostic) | |
| 107.0 | Furan Ring Opening |
References
-
NIST Mass Spectrometry Data Center. Benzofuran-2-carboxylic acid Mass Spectrum.[3][4] National Institute of Standards and Technology.[3][5] Link
-
Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives.[6][7][8] 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Journal of Mass Spectrometry. Link
-
Dias, H. J., et al. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry. Link
- Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing.
Sources
- 1. cannabissciencetech.com [cannabissciencetech.com]
- 2. orbi.uliege.be [orbi.uliege.be]
- 3. Benzofuran-2-carboxylic acid [webbook.nist.gov]
- 4. Benzofuran-2-carboxylic acid | C9H6O3 | CID 10331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzofuran-2-carboxylic acid [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of biological activity: 5-Fluoro vs 5-Chloro benzofuran-3-carboxylic acid
Executive Summary: The Halogen Switch
In the optimization of benzofuran-3-carboxylic acid scaffolds—frequently utilized as bioisosteres for nicotinic acid (GPR109A agonists) or as cores for antimicrobial agents—the substitution at the C5 position is a critical determinant of pharmacokinetic (PK) and pharmacodynamic (PD) success.
The choice between 5-Fluoro (5-F) and 5-Chloro (5-Cl) is rarely arbitrary; it represents a strategic trade-off between metabolic stability and lipophilic potency .
-
5-Fluoro: Acts as a "Metabolic Shield." It mimics the steric profile of hydrogen while blocking cytochrome P450-mediated oxidation. It is the preferred choice when the parent molecule suffers from rapid clearance via aromatic hydroxylation.
-
5-Chloro: Acts as a "Lipophilic Anchor." It significantly increases hydrophobicity (LogP) and can engage in specific "sigma-hole" halogen bonding interactions with target proteins. It is preferred when membrane permeability or hydrophobic pocket filling is the limiting factor.
Physicochemical Profile
To understand the biological divergence, we must first quantify the physical differences.[1] The 5-position substitution electronically influences the acidity of the carboxylic acid at C3 and sterically dictates receptor fit.
| Property | 5-Fluoro Derivative | 5-Chloro Derivative | Impact on Biological Activity |
| Van der Waals Radius | 1.47 Å (Similar to H) | 1.75 Å (Similar to -CH₃) | 5-Cl introduces steric bulk; 5-F is a steric mimic of the unsubstituted parent. |
| Electronegativity (Pauling) | 3.98 | 3.16 | 5-F exerts a stronger inductive effect, lowering the pKa of the C3-COOH slightly more than Cl, potentially affecting solubility.[1] |
| C-X Bond Energy | ~116 kcal/mol | ~81 kcal/mol | 5-F is metabolically inert to oxidative cleavage; 5-Cl is stable but susceptible to oxidative insertion in rare cases. |
| Lipophilicity ( | +0.14 | +0.71 | 5-Cl significantly enhances membrane permeability and hydrophobic binding energy. |
| Sigma Hole Capability | Negligible | Moderate | 5-Cl can act as a Lewis acid in halogen bonding with backbone carbonyls in the receptor. |
Biological Activity Analysis
Case Study A: GPR109A Agonism (Metabolic Disorders)
Benzofuran-3-carboxylic acids are potent agonists of the GPR109A receptor (also known as HCA2), a target for dyslipidemia.
-
Mechanism: The carboxylic acid moiety forms a salt bridge with Arg251 in the receptor. The aromatic core sits in a hydrophobic pocket.
-
The 5-Fluoro Advantage: In vivo, the primary metabolic route for the unsubstituted benzofuran is hydroxylation at the 5-position, followed by glucuronidation and excretion. Substituting with 5-F blocks this site. Because Fluorine is sterically small, it does not disrupt the tight fit of the scaffold within the GPR109A binding pocket, maintaining high affinity while extending half-life (
).[1] -
The 5-Chloro Disadvantage: While 5-Cl prevents metabolism, its larger radius (1.75 Å) can cause steric clashes within the restricted orthosteric site of GPR109A, often reducing potency compared to the fluoro-analog in this specific target class.[1]
Case Study B: TMEM16A Inhibition & Antimicrobial Activity
In the context of ion channel inhibition (e.g., TMEM16A) or antimicrobial activity against Gram-positive bacteria, the lipophilic requirements shift.[1]
-
The 5-Chloro Advantage: Efficacy in these targets often correlates with LogP. The 5-Cl derivative, being more lipophilic, penetrates bacterial cell walls or accesses deep hydrophobic allosteric sites on ion channels more effectively than the 5-F analog.[1]
-
Experimental Evidence: Studies on 5-substituted benzyloxy-2-arylbenzofuran-3-carboxylic acids have shown that while fluoro-derivatives offer specificity, chloro-derivatives often drive raw potency in cytotoxicity assays due to non-specific hydrophobic interactions.[1]
Visualization: SAR Decision Logic
The following diagram illustrates the decision matrix for medicinal chemists when selecting between these two halogens for this specific scaffold.
Figure 1: Strategic decision tree for 5-position halogen substitution based on lead compound deficiencies.
Experimental Protocols
To validate the biological differences described above, the following self-validating protocols are recommended.
Protocol A: Microsomal Stability Assay (Metabolic Resistance)
Objective: Quantify the "Metabolic Shield" effect of 5-F vs. 5-Cl.
-
Preparation: Prepare 10 mM DMSO stocks of 5-F-benzofuran-3-COOH, 5-Cl-benzofuran-3-COOH, and the unsubstituted parent (control).
-
Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human or rat).
-
Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction with NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).[1]
-
Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 min into 150 µL ice-cold acetonitrile (containing internal standard) to quench.
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time.
-
Validation Criteria: The unsubstituted parent must show >50% degradation within 30 mins. The 5-F analog should show <10% degradation (high stability).
-
Protocol B: GPR109A GTP S Binding Assay (Potency)
Objective: Compare functional affinity.[2]
-
Membrane Prep: Use CHO-K1 cells stably expressing human GPR109A. Harvest membranes and store at -80°C.
-
Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl₂, 10 µM GDP, 10 µg/mL saponin.[1]
-
Reaction: Mix 5 µg membranes with increasing concentrations of test compounds (
to M). -
Tracer: Add [
S]GTP S (0.1 nM final). -
Incubation: Incubate for 60 min at 30°C.
-
Termination: Filter through GF/B glass fiber filters; wash 3x with ice-cold buffer.
-
Data: Measure radioactivity (CPM). Fit to sigmoidal dose-response curve to determine
.
Workflow Visualization
Figure 2: Experimental workflow for synthesizing and validating benzofuran derivatives.
References
-
Kumar, S., et al. "Novel 5-substituted benzyloxy-2-arylbenzofuran-3-carboxylic acids as calcium activated chloride channel inhibitors."[1] Bioorganic & Medicinal Chemistry, 2016.[1][3] Link
-
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacological Groups." Journal of Medicinal Chemistry, 2018.[1] Link
-
Semple, G., et al. "Discovery of the first potent and orally efficacious agonist of the orphan G-protein coupled receptor 109A (GPR109A)." Journal of Medicinal Chemistry, 2008.[1] Link
-
Wilcken, R., et al. "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology."[1] Journal of Medicinal Chemistry, 2013.[1] Link
Sources
- 1. Novel 5-substituted benzyloxy-2-arylbenzofuran-3-carboxylic acids as calcium activated chloride channel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Researcher's Guide to the Structural Elucidation of 3-carboxy-5-fluorobenzofuran: A Comparative Analysis Centered on X-ray Crystallography
For the modern researcher, scientist, and drug development professional, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth, technical comparison of analytical techniques for characterizing 3-carboxy-5-fluorobenzofuran, with a primary focus on the gold standard: single-crystal X-ray crystallography.
While a definitive crystal structure for 3-carboxy-5-fluorobenzofuran is not publicly available as of this writing, this guide leverages crystallographic data from closely related benzofuran derivatives to provide a robust framework for understanding its likely solid-state behavior. By examining the crystallographic features of substituted benzofuran-3-carboxylic acids and fluorinated benzofurans, we can anticipate the intermolecular interactions and packing motifs that govern the crystal lattice of our target molecule. This guide will delve into the principles of X-ray diffraction, provide a detailed experimental workflow, and objectively compare its utility against other common analytical methods.
The Power of a Single Crystal: What X-ray Crystallography Reveals
Single-crystal X-ray crystallography stands as the unequivocal method for determining the precise arrangement of atoms in a crystalline solid. This technique provides a three-dimensional map of electron density, from which we can derive bond lengths, bond angles, and torsional angles with exceptional precision. For a novel compound like 3-carboxy-5-fluorobenzofuran, this data is invaluable for:
-
Unambiguous structural confirmation: It provides definitive proof of connectivity, quelling any doubts that may arise from spectroscopic data alone.
-
Understanding intermolecular interactions: The crystal structure reveals the intricate network of hydrogen bonds, halogen bonds, and π-π stacking interactions that dictate the crystal packing. For 3-carboxy-5-fluorobenzofuran, the carboxylic acid moiety is expected to form strong hydrogen-bonded dimers, a common motif in carboxylic acid crystal structures. The fluorine atom can also participate in weaker C-H···F hydrogen bonds.
-
Informing solid-state properties: Polymorphism, solubility, and melting point are all influenced by the crystal packing, making this information critical for pharmaceutical development.
-
Facilitating computational studies: A high-resolution crystal structure provides an excellent starting point for theoretical calculations, such as density functional theory (DFT), to probe the electronic properties of the molecule.
A Comparative Look: Benzofuran Derivatives in the Solid State
Analysis of published crystal structures of benzofuran derivatives provides key insights into what we can expect for 3-carboxy-5-fluorobenzofuran. For instance, the crystal structures of various 2- and 3-benzofurancarboxylic acids consistently show the formation of hydrogen-bonded dimers through their carboxylic acid groups.[1][2] In these structures, weak C-H···O and C-H···π interactions also play a role in stabilizing the three-dimensional packing of the molecules.[1][2]
The presence of a fluorine atom, as in 5-fluoro-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuran, introduces the possibility of C-H···F hydrogen bonds and π-π interactions influencing the crystal structure.[3] The dihedral angle between the benzofuran ring system and other substituents is also a key feature revealed by crystallography.[3]
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands careful execution and interpretation.
Step 1: Crystal Growth - The Art and Science
Obtaining diffraction-quality single crystals is often the most challenging step. For a small molecule like 3-carboxy-5-fluorobenzofuran, several techniques can be employed:
-
Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A solution of the compound is placed in a small, open vial inside a larger, sealed container holding a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.
-
Cooling Crystallization: A saturated solution of the compound is slowly cooled, causing the solubility to decrease and crystals to form.
The choice of solvent is critical and often requires empirical screening of various options.
Caption: Crystal growth workflow for 3-carboxy-5-fluorobenzofuran.
Step 2: Data Collection and Processing
Once a suitable crystal is obtained, it is mounted on a goniometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. The crystal is then exposed to a focused beam of X-rays, and the diffraction pattern is recorded on a detector. Modern diffractometers automate the process of rotating the crystal and collecting a complete dataset.
The raw diffraction data is then processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.
Step 3: Structure Solution and Refinement
The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods to obtain an initial model of the atomic positions. This initial model is then refined using a least-squares algorithm to improve the fit between the calculated and observed diffraction data. The quality of the final structure is assessed using metrics such as the R-factor (R1) and the weighted R-factor (wR2), with lower values indicating a better fit.
Beyond Diffraction: A Multi-technique Approach to Characterization
While X-ray crystallography provides unparalleled detail about the solid state, a comprehensive understanding of a molecule requires a suite of analytical techniques.
| Technique | Information Provided | Strengths | Limitations |
| Single-Crystal X-ray Diffraction | Precise 3D atomic arrangement, bond lengths, bond angles, intermolecular interactions. | Unambiguous structure determination. | Requires single crystals; provides no information about the solution state. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C, ¹⁹F). | Excellent for determining the solution-state structure and dynamics. | Can be ambiguous for complex structures; provides indirect structural information. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity; provides molecular formula information. | Does not provide information on stereochemistry or isomeric differentiation. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast and simple; good for a quick assessment of functional groups. | Provides limited structural information. |
A Synergistic Approach for 3-carboxy-5-fluorobenzofuran
For 3-carboxy-5-fluorobenzofuran, a combination of these techniques would provide a complete picture:
-
Synthesis and Initial Characterization: Following synthesis, NMR (¹H, ¹³C, and ¹⁹F) and mass spectrometry would confirm the successful formation of the target molecule and its purity. IR spectroscopy would confirm the presence of the carboxylic acid and other key functional groups.
-
Definitive Structure Elucidation: Single-crystal X-ray diffraction would then be employed to determine the precise three-dimensional structure, revealing the solid-state conformation and the intricate network of intermolecular interactions.
Caption: Synergistic workflow for the structural elucidation of novel compounds.
Conclusion
The structural characterization of 3-carboxy-5-fluorobenzofuran, a molecule of interest to the pharmaceutical and materials science communities, necessitates a multi-faceted analytical approach. While spectroscopic techniques like NMR and mass spectrometry are indispensable for initial confirmation and solution-state analysis, single-crystal X-ray crystallography remains the definitive method for elucidating its three-dimensional atomic arrangement in the solid state. By drawing upon the crystallographic data of analogous benzofuran derivatives, researchers can anticipate the key structural features of this molecule and design their crystallization experiments accordingly. The insights gained from a high-resolution crystal structure are not merely academic; they are foundational for understanding the molecule's physical properties and for guiding the development of new materials and therapeutics.
References
-
Crystal structure of 5-fluoro-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuran. Acta Crystallographica Section E: Crystallographic Communications, [Link]
-
Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, [Link]
-
Derivatives of benzo[b]furan. Part II. Structural studies of derivatives of 2- and 3-benzo[b]furancarboxylic acids. Structural Chemistry, [Link]
-
Synthesis and Structural Characterization of Derivatives of 2- and 3-Benzo[b]furan Carboxylic Acids with Potential Cytotoxic Activity. Request PDF, [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 5-Fluoro-1-benzofuran-3-carboxylic acid
Executive Safety Snapshot
Compound: 5-Fluoro-1-benzofuran-3-carboxylic acid CAS Registry Number: 147373-09-9 (Verify specific isomer on container label) Physical State: Solid (typically off-white to pale yellow powder) Core Hazards (GHS): Irritant (Skin/Eye/Respiratory). Signal Word: WARNING
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Cat. 2 | H315: Causes skin irritation.[1][2][3] |
| Serious Eye Damage/Irritation | Cat. 2A | H319: Causes serious eye irritation.[1][2][3] |
| STOT - Single Exposure | Cat. 3 | H335: May cause respiratory irritation.[2][4] |
Risk Assessment & PPE Strategy
As a Senior Scientist, I emphasize that "standard PPE" is often insufficient if the context of the experiment is ignored. While this compound is classified as an Irritant rather than acutely toxic, its fluorinated nature and acidic functionality present specific risks to assay purity and long-term sensitisation.
The "Hidden" Risks:
-
Static Charge: Fluorinated organic acids are often "fluffy" and prone to high static charge. This leads to particle drift, risking inhalation and cross-contamination of other samples.
-
Permeation in Solution: Once dissolved in polar aprotic solvents (DMSO, DMF) or halogenated solvents (DCM), the carrier solvent drives the PPE requirement. The acid can ride the solvent through standard nitrile gloves.
PPE Decision Matrix
The following logic flow dictates your PPE setup based on the experimental phase.
Figure 1: PPE Selection Logic. Note that in solution, the solvent's permeation properties dictate glove choice, not just the solute.
Operational Protocols
Protocol A: Safe Weighing & Transfer (Static Control)
Objective: Prevent aerosolization of the irritant powder during massing.
-
Preparation:
-
Place the analytical balance inside the fume hood. If vibration is an issue and the balance must be outside, use a powder containment hood or wear an N95 respirator.
-
Ionization: Use an anti-static gun (e.g., Zerostat) or an ionizing bar inside the balance chamber. Why? Fluorinated compounds accumulate static; without this, powder will "jump" onto your gloves and the balance pan, creating an invisible exposure risk.
-
-
Weighing:
-
Tare the receiving vial with the cap loose but on.
-
Open the source container only inside the hood.
-
Use a disposable antistatic spatula.
-
Technique: Do not dump. Tap the spatula gently against the vial lip to dispense.
-
-
Cleanup:
-
Wipe the balance area with a wet paper towel (water/surfactant) immediately after use. Dry wiping generates more static and disperses dust.
-
Protocol B: Synthesis & Solubilization
Objective: Mitigate skin absorption risks.
-
Glove Selection:
-
If using Dichloromethane (DCM) : Standard nitrile degrades in <5 minutes. Use Silver Shield laminate gloves or double-glove (Nitrile over PE laminate) if dexterity allows.
-
If using DMF/DMSO : These solvents are skin-permeable carriers. If the acid is dissolved in them, it will pass through skin rapidly. Double nitrile (orange/blue indicator system) is recommended to visualize tears.
-
-
Reaction Monitoring:
-
Keep reaction vessels capped/sealed when not actively adding reagents.
-
Use Luer-lock syringes for transfers to prevent needle pop-offs and splashing.
-
Emergency Response
| Incident Type | Immediate Action | Secondary Action |
| Eye Contact | Flush immediately with water for 15 minutes. Hold eyelids open. | Seek medical attention.[1][3][4][5][6] Bring the SDS. |
| Skin Contact | Brush off dry powder gently (do not rub). Wash with soap and water.[3][4][5] | Apply moisturizer if irritation persists. Monitor for redness. |
| Inhalation | Move to fresh air.[1][3][4][5][6] | If breathing is difficult, oxygen should be administered by trained personnel. |
| Spill (Solid) | Do not dry sweep. Cover with wet paper towels to dampen, then scoop. | Place in a sealed bag labeled "Hazardous Waste". |
Waste Disposal & Deactivation
Scientific Rationale: As a halogenated organic acid, this compound requires segregation to prevent the formation of toxic byproducts during incineration and to comply with EPA/RCRA standards.
Disposal Workflow:
-
Segregation:
-
DO NOT mix with Non-Halogenated solvents (e.g., Acetone, Methanol waste streams) if possible, as this increases disposal costs significantly.
-
DO NOT mix with Strong Bases (NaOH, KOH) in a closed container. Reason: Acid-Base neutralization is exothermic. If the waste container is sealed, pressure buildup can cause rupture.
-
-
Container Labeling:
-
Tag as: "Halogenated Organic Waste" .
-
List constituents: "5-Fluoro-1-benzofuran-3-carboxylic acid, [Solvent Name]".
-
Hazard Checkbox: "Irritant".
-
-
Deactivation (Small Spills only):
-
Trace amounts on glassware can be deactivated by rinsing with a dilute Sodium Bicarbonate (NaHCO₃) solution. This converts the acid to its water-soluble sodium salt, which is easier to clean, though the rinsate must still be collected as chemical waste.
-
References
-
PubChem. (n.d.). Compound Summary: Benzofuran-3-carboxylic acid derivatives. National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment (Standard 1910.132). United States Department of Labor. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Management: Halogenated Solvents. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
